molecular formula C9H6N2O2 B15142653 2-Quinoxalinecarboxylic acid-d4 CAS No. 2244217-89-6

2-Quinoxalinecarboxylic acid-d4

カタログ番号: B15142653
CAS番号: 2244217-89-6
分子量: 178.18 g/mol
InChIキー: UPUZGXILYFKSGE-RHQRLBAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Quinoxalinecarboxylic acid-d4 is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2244217-89-6

分子式

C9H6N2O2

分子量

178.18 g/mol

IUPAC名

5,6,7,8-tetradeuterioquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)/i1D,2D,3D,4D

InChIキー

UPUZGXILYFKSGE-RHQRLBAQSA-N

異性体SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CC(=N2)C(=O)O)[2H])[2H]

正規SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinoxalinecarboxylic acid-d4: Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analog of 2-quinoxalinecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. The information presented herein has been compiled from various scientific sources and is structured to provide easy access to key data points, experimental protocols, and relevant biological context.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled form of 2-quinoxalinecarboxylic acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative mass spectrometry-based analyses of its non-deuterated counterpart in various biological matrices.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₂D₄N₂O₂[1]
Molecular Weight 178.18 g/mol [1][2]
Exact Mass 178.068034422 Da[3]
Melting Point 224 °C[4]
Appearance White solid[4]
Purity >95% (HPLC)[2]
Isotopic Enrichment 99.9%[5]
Storage Temperature +4°C[2]
Solubility
  • Methanol: Soluble. Commercially available as a solution in methanol.[6][7]

  • Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a strong organic solvent capable of dissolving a wide array of organic materials, and quinoxaline derivatives are often prepared in DMSO for biological assays.[8][9][10]

  • Water: No data available.[4]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M) at m/z 178. Key fragments are observed at m/z 134 (M - CO₂) and 133 (M - CO₂H).

NMR Spectroscopy

The ¹H NMR spectrum of this compound in a mixture of acetone-d₆ and CD₃OD with TMS as an internal standard shows a characteristic aromatic proton signal at a chemical shift (δ) of 9.51 ppm, corresponding to H3.

UV Spectroscopy

In ethanol (10mg/L), this compound exhibits absorption maxima at 202.5 nm, 240.5 nm, 323.0 nm, and 352.0 nm.

IR Spectroscopy

The IR spectrum, obtained as a nujol mull, displays characteristic peaks at 3369 cm⁻¹ (O-H stretch) and 1739/1710 cm⁻¹ (C=O stretch).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application.

Synthesis of this compound

An efficient synthesis of this compound has been reported starting from aniline-d₅, achieving a high isotopic enrichment of 99.9%.[5] The general synthetic workflow is outlined below.

G A Aniline-d5 B Nitration A->B C 2,4-Dinitroaniline-d3 B->C D Reduction C->D E 1,2-Diaminobenzene-d4 D->E F Condensation with Pyruvic Acid E->F G 2-Methylquinoxaline-d4 F->G H Oxidation G->H I 2-Quinoxalinecarboxylic acid-d4 H->I

Synthetic workflow for this compound.
Analytical Methodologies

A general procedure for the analysis of small organic molecules like this compound by HPLC with UV detection is as follows.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Dissolve sample in mobile phase or compatible solvent B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 reverse-phase column B->C D Isocratic or gradient elution (e.g., Acetonitrile/Water with 0.1% Formic Acid) C->D E UV Detection at λmax (e.g., 240 nm) D->E F Integrate peak area E->F G Quantify using a calibration curve F->G

General workflow for HPLC-UV analysis.
  • Instrumentation: A standard HPLC system equipped with a UV detector.[11][12]

  • Column: A C18 reversed-phase column is commonly used for the separation of small aromatic molecules.[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typical. The composition can be isocratic or a gradient.[12][14]

  • Detection: UV detection is performed at one of the absorbance maxima of the compound, for instance, 240 nm.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[14]

A standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds is outlined below.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[15]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.[18]

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[18]

A general procedure for the analysis of small molecules by mass spectrometry is as follows.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled to a liquid chromatography (LC) system for separation prior to analysis.[19][20]

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.[21][22]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[20]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[23]

Biological Context and Relevance

While this compound is primarily used as an analytical standard, the quinoxaline scaffold is of significant interest in drug discovery due to its diverse biological activities. Derivatives of quinoxaline have been investigated for a range of therapeutic applications.

Antimicrobial and Anticancer Activity

Quinoxaline derivatives have demonstrated potent antimicrobial activity, including against Mycobacterium tuberculosis.[24][25] Furthermore, certain quinoxaline compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells through the mitochondrial pathway.[26]

cluster_cell Cancer Cell Quinoxaline Quinoxaline Derivative Tubulin Tubulin Quinoxaline->Tubulin Inhibition of polymerization ROS Increased Intracellular ROS Quinoxaline->ROS Microtubules Microtubule Network G2M G2/M Phase Arrest Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M->Apoptosis

Quinoxaline derivatives inducing apoptosis.

This guide serves as a centralized resource for researchers working with this compound. The compiled data and protocols are intended to facilitate its effective use in analytical and research applications.

References

Synthesis and Characterization of 2-Quinoxalinecarboxylic acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analog of the important quinoxaline core structure found in numerous biologically active compounds. This document details a validated synthetic route and provides in-depth characterization data to support its use as an internal standard in analytical and pharmacokinetic studies.[1]

Introduction

2-Quinoxalinecarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The deuterated form, this compound, is particularly valuable as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification of the parent compound in complex biological matrices.[1] This guide outlines a robust synthetic method and comprehensive analytical characterization of QCA-d4.

Synthesis of this compound

An efficient and straightforward synthetic route for this compound has been developed, utilizing aniline-d5 as the labeled starting material to achieve high isotopic enrichment.[2] The general approach involves the condensation of a deuterated o-phenylenediamine precursor with a suitable dicarbonyl compound.

Synthetic Pathway

The synthesis of this compound can be achieved from aniline-d5. The key steps involve the formation of a deuterated o-phenylenediamine intermediate followed by cyclocondensation.

cluster_condensation Cyclocondensation aniline_d5 Aniline-d5 intermediate Deuterated o-phenylenediamine precursor aniline_d5->intermediate Nitration & Reduction qca_d4 This compound intermediate->qca_d4 dicarbonyl Dicarbonyl compound dicarbonyl->qca_d4

Caption: Synthetic pathway for this compound.

Experimental Protocol

While a specific detailed protocol for the synthesis from aniline-d5 is proprietary to certain research, a general and widely adopted method for the synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] The following is a representative protocol that can be adapted for the synthesis of QCA-d4 using the appropriate deuterated starting materials.

Materials:

  • Deuterated o-phenylenediamine

  • Glyoxylic acid

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of deuterated o-phenylenediamine in ethanol.

  • Add 1 equivalent of glyoxylic acid to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 2-12 hours), allow the reaction mixture to cool to room temperature.[3]

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₂D₄N₂O₂[4][5]
Molecular Weight 178.18 g/mol [4][5][6]
Exact Mass 178.068034422 Da[6]
Appearance Neat[4]
Purity >95% (HPLC)[4]
Storage Temperature +4°C[4]
Unlabeled CAS Number 879-65-2[4][5]
Spectroscopic and Spectrometric Data

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used.[7]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.[8]

  • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[7]

Expected Results:

The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass.

m/zRelative Intensity (%)Designation
178100M+
13461M - CO₂
13328M - CO₂H
10733M - (CO₂ + HCN)
10629M - (CO₂H + HCN)

Data sourced from a datasheet by RIVM.[9]

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure and the positions of deuterium incorporation. The absence of signals from the deuterated positions in the aromatic ring confirms successful labeling.

Experimental Protocol:

  • Solvent: Acetone-d₆ + CD₃OD with TMS (δ = 0.0) as an internal standard.[9]

  • Instrumentation: A 400 MHz NMR spectrometer is suitable for analysis.[10]

Expected Results:

The ¹H-NMR spectrum of this compound is expected to show a single proton signal in the aromatic region.

Chemical Shift (δ)Number of ProtonsDesignation
9.511H3 (aromatic)

Data sourced from a datasheet by RIVM.[9]

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

start Synthesized QCA-d4 hplc Purity Assessment (HPLC) start->hplc ms Identity & Isotopic Enrichment (Mass Spectrometry) start->ms nmr Structural Confirmation (¹H-NMR) start->nmr data_analysis Data Analysis & Structure Elucidation hplc->data_analysis ms->data_analysis nmr->data_analysis final_product Characterized QCA-d4 data_analysis->final_product

Caption: Workflow for the characterization of this compound.

Stability

The stability of this compound is crucial for its application as a reference standard. Stability trials have shown that the compound is most stable when stored at low temperatures.

Storage Temperature% Recovery after 12 months
-20°C100.5 ± 1.0
+4°C100.5 ± 1.5
Room Temperature96.0 ± 1.0
+37°C78.0 ± 2.0

Data sourced from a datasheet by RIVM.[9] It is recommended to store the ampoules at -20°C or lower before opening and at +4°C or lower when in solution.[9]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented synthetic strategy offers an efficient route to this valuable labeled compound. The comprehensive characterization data, including mass spectrometry and ¹H-NMR, confirm the identity, purity, and isotopic labeling of the molecule. The stability data underscores the importance of proper storage to maintain its integrity as a reference standard. This information is intended to support researchers and scientists in the pharmaceutical and drug development fields in their analytical and metabolic studies involving 2-Quinoxalinecarboxylic acid.

References

The Biological Versatility of 2-Quinoxalinecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Among its varied congeners, 2-quinoxalinecarboxylic acid and its derivatives have garnered substantial interest due to their broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activity studies of 2-quinoxalinecarboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

Derivatives of 2-quinoxalinecarboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of selected 2-quinoxalinecarboxylic acid derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 13 MCF-7 (Breast)0.81
HepG2 (Liver)1.23
HCT-116 (Colon)2.91
Compound 11 MCF-7 (Breast)1.52
HepG2 (Liver)2.14
HCT-116 (Colon)0.95
Compound 4a MCF-7 (Breast)3.21
HepG2 (Liver)4.54
HCT-116 (Colon)3.98
Compound 5 MCF-7 (Breast)4.11
HepG2 (Liver)3.87
HCT-116 (Colon)4.32
Compound XVa HCT-116 (Colon)4.4
MCF-7 (Breast)5.3
Compound VIIIc HCT-116 (Colon)2.5
MCF-7 (Breast)9.0

Antimicrobial Activity

The antimicrobial potential of 2-quinoxalinecarboxylic acid derivatives has been evaluated against a variety of bacterial and fungal pathogens. These compounds have shown promising activity, including against drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-quinoxalinecarboxylic acid derivatives against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Quinoxaline DerivativeStaphylococcus aureus (MRSA)4
Quinoxaline DerivativeStaphylococcus aureus (MRSA)2
Compound 2d Escherichia coli8
Bacillus subtilis16
Compound 3c Escherichia coli8
Bacillus subtilis16
Compound 4 Bacillus subtilis16
Compound 6a Bacillus subtilis16
Compound 10 Candida albicans16
Aspergillus flavus16

Enzyme Inhibition

A key mechanism through which 2-quinoxalinecarboxylic acid derivatives exert their biological effects is through the inhibition of specific enzymes. A notable target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a critical component of cellular stress response pathways.

Quantitative Enzyme Inhibition Data

The inhibitory activity of 2-quinoxalinecarboxylic acid derivatives against ASK1 is presented below.

Compound ID/ReferenceEnzymeIC50 (nM)
26e ASK130.17
GS-4997 (Reference) ASK1N/A

Signaling Pathways

The anticancer activity of 2-quinoxalinecarboxylic acid derivatives is often mediated by their ability to modulate critical signaling pathways that control cell survival and death.

Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway

Several 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of ASK1.[1] ASK1 is a mitogen-activated protein kinase kinase kinase (MAPKKK) that, in response to cellular stress such as oxidative stress, activates the JNK and p38 MAPK pathways, ultimately leading to inflammation and apoptosis.[1] By inhibiting ASK1, these compounds can prevent the downstream activation of JNK and p38, thereby mitigating stress-induced cellular damage.

ASK1_Pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor 2-Quinoxalinecarboxylic Acid Derivatives inhibitor->ask1 Apoptosis_Pathway compound Quinoxaline Derivatives p53 p53 compound->p53 upregulates bcl2 Bcl-2 compound->bcl2 downregulates bax Bax p53->bax activates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 add_compound Add quinoxaline derivatives incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilizer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance MIC_Workflow cluster_prep Preparation cluster_assay Assay serial_dilution Serial dilution of compound in 96-well plate inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Visually determine MIC (no turbidity) incubate->read_mic

References

The Evolving Landscape of 2-Quinoxalinecarboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has long been a privileged structure in medicinal chemistry. Among its various derivatives, 2-quinoxalinecarboxylic acid and its analogues have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on 2-quinoxalinecarboxylic acid derivatives, focusing on their synthesis, key biological activities, and the structure-activity relationships that govern their therapeutic potential.

I. Synthesis of 2-Quinoxalinecarboxylic Acid Derivatives

The fundamental approach to synthesizing the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of 2-quinoxalinecarboxylic acid and its derivatives, α-ketoacids are common starting materials.

A general synthetic route starts with the reaction of an o-phenylenediamine with an appropriate α-ketoacid, which upon condensation and subsequent cyclization, yields the desired quinoxaline-2-carboxylic acid. Further modifications can be introduced at various positions of the quinoxaline ring or at the carboxylic acid moiety to generate a diverse library of derivatives.

For instance, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride can be prepared by reacting 4,5-dimethyl-1,2-phenylenediamine with the sodium salt of dihydroxytartaric acid[1][2]. This anhydride serves as a versatile intermediate for the synthesis of various carboxamide derivatives by reacting it with binucleophiles[1][2].

Another common strategy involves the synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides. These are often synthesized through the Beirut reaction, which involves the reaction of a benzofuroxan with a 1,3-dicarbonyl compound[3].

II. Therapeutic Applications and Biological Activities

2-Quinoxalinecarboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has focused on the development of 2-quinoxalinecarboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[4][5]

Novel quinoxaline derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[5][6] Some of these compounds have exhibited potent cytotoxic effects with IC50 values in the low micromolar range.[4][5][6]

Table 1: Anticancer Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11MCF-70.81[4][5]
HepG21.23[4][5]
HCT-1161.87[4][5]
Compound 13MCF-70.92[4][5]
HepG21.54[4][5]
HCT-1162.91[4][5]
Compound 4aMCF-73.21[4][5]
HepG23.87[4][5]
HCT-1164.12[4][5]
Compound 5MCF-73.98[4][5]
HepG24.21[4][5]
HCT-1164.54[4][5]
Compound XVaHCT1164.4[6]
MCF-75.3[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. 2-Quinoxalinecarboxylic acid derivatives have shown promise as both antibacterial and antifungal agents.[1][7][8][9] Quinoxaline-2-carboxylic acid 1,4-dioxides, in particular, have been investigated for their potent activity against Mycobacterium tuberculosis.[3]

One study reported a novel series of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, with compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) exhibiting high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis.[3] The mechanism of action for these compounds is believed to involve the generation of free radicals that cause DNA damage.[3]

Table 2: Antimicrobial Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 4M. tuberculosis1.25[3]
M. smegmatis4[3]
Compound 5kAcidovorax citrulli-[9]
Compound 5jRhizoctonia solaniEC50 = 8.54[9]
Compound 5tRhizoctonia solaniEC50 = 12.01[9]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of inflammatory mediators. For example, some derivatives have been shown to be dual inhibitors of EGFR and COX-2, both of which play roles in inflammation and cancer.[4][5]

Compounds 11 and 13 from one study demonstrated significant COX-2 inhibitory activity with high selectivity over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects.[4][5]

Table 3: COX-2 Inhibitory Activity of Selected 2-Quinoxalinecarboxylic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
1137.960.6261.23[4][5]
1330.410.4666.11[4][5]
4a28.81.1724.61[4][5]
540.320.8348.58[4][5]
Other Biological Activities

Beyond the major areas discussed above, 2-quinoxalinecarboxylic acid derivatives have been explored for a variety of other biological activities, including as ASK1 inhibitors for the potential treatment of non-alcoholic steatohepatitis (NASH) and as aldose reductase inhibitors for diabetic complications.[10][11]

III. Experimental Protocols

Synthesis of 6,7-dimethyl-2-carboxamidoquinoxaline-3-carboxylic acid derivatives (General Procedure)[1][2]
  • Preparation of 6,7-dimethylquinoxaline-2,3-dicarboxylic anhydride (1): 4,5-dimethyl-1,2-phenylenediamine is reacted with the sodium salt of dihydroxytartaric acid.

  • Reaction with Binucleophiles: The anhydride (1) is treated with a binucleophile (e.g., 1,4-phenylenediamine, 1,2-phenylenediamine, or 2-aminophenol) in ethanol at reflux.

  • Isolation: The resulting solid product, the 2-carboxamidoquinoxaline-3-carboxylic acid derivative, is isolated by filtration and can be further purified by crystallization.

In Vitro Anticancer Activity Assay (MTT Assay)[4][5]
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

COX-1/COX-2 Inhibition Assay[4][5]
  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

IV. Signaling Pathways and Logical Relationships

The biological effects of 2-quinoxalinecarboxylic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

anticancer_pathway Derivative 2-Quinoxalinecarboxylic Acid Derivative EGFR EGFR Derivative->EGFR Inhibits COX2 COX-2 Derivative->COX2 Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Proliferation Cell Proliferation & Survival EGFR->Proliferation Inflammation Inflammation COX2->Inflammation Cancer Cancer Progression Proliferation->Cancer Inflammation->Cancer Apoptosis->Cancer Inhibits

Caption: Inhibition of EGFR and COX-2 pathways by 2-quinoxalinecarboxylic acid derivatives.

antimicrobial_workflow Start Synthesized 2-Quinoxalinecarboxylic Acid 1,4-Dioxide Derivative Bioactivation Bio-reduction in Mycobacterium Start->Bioactivation Radical Free Radical Generation (ROS/RNS) Bioactivation->Radical DNA_Damage DNA Damage Radical->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of antimycobacterial action for quinoxaline-2-carboxylic acid 1,4-dioxides.

V. Conclusion and Future Perspectives

2-Quinoxalinecarboxylic acid derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of synthesis and the ability to introduce a wide range of substituents have allowed for the generation of extensive compound libraries with diverse biological activities. The potent anticancer, antimicrobial, and anti-inflammatory properties of these derivatives highlight their potential for the development of new therapeutic agents.

Future research in this area should focus on several key aspects. Firstly, further optimization of the lead compounds identified in various studies is necessary to improve their potency, selectivity, and pharmacokinetic properties. Secondly, a deeper understanding of the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for rational drug design. The use of computational modeling and structure-based design can aid in this process. Finally, in vivo studies are needed to validate the therapeutic potential of the most promising candidates and to assess their safety and efficacy in preclinical models. The continued exploration of 2-quinoxalinecarboxylic acid derivatives holds great promise for the discovery of novel drugs to address unmet medical needs.

References

Investigating the Metabolic Pathway of 2-Quinoxalinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinecarboxylic acid (QCA) is a significant molecule, notably recognized as the primary metabolite of the veterinary drug carbadox. Understanding its metabolic fate is crucial for assessing the safety and pharmacokinetic profiles of its parent compounds and for broader applications in bioremediation and drug development. While the complete metabolic pathway of QCA has not been fully elucidated in a single study, this guide synthesizes available data on its formation, activation, and the degradation of structurally related compounds to propose a putative metabolic pathway. This document provides detailed experimental protocols for investigating this pathway and presents relevant quantitative data in a structured format.

Introduction to 2-Quinoxalinecarboxylic Acid Metabolism

2-Quinoxalinecarboxylic acid is a heterocyclic aromatic acid. Its metabolic journey can be viewed from two perspectives: its formation (anabolism) as a metabolite of other compounds and its breakdown (catabolism).

  • Formation: QCA is a well-documented major metabolite of carbadox, a veterinary drug.[1][2] Its presence in animal tissues is often monitored as an indicator of carbadox use.[1][3]

  • Activation in Biosynthesis: In certain microorganisms, such as Streptomyces triostinicus, a specific enzyme activates 2-Quinoxalinecarboxylic acid. This activation, forming an adenylate, suggests that QCA serves as a building block in the biosynthesis of quinoxaline-containing antibiotics.[4]

This guide, however, will focus on the lesser-known catabolic pathway of QCA, drawing inferences from the metabolism of analogous structures to provide a comprehensive overview for researchers.

Proposed Metabolic Pathway of 2-Quinoxalinecarboxylic Acid

Based on the known metabolic pathways of similar N-heterocyclic and aromatic carboxylic acids, a putative catabolic pathway for 2-Quinoxalinecarboxylic acid is proposed. The initial steps likely involve oxidation and hydroxylation of the quinoxaline ring, which prepares it for subsequent ring cleavage.

A potential metabolic sequence is as follows:

  • Hydroxylation: The quinoxaline ring is hydroxylated, likely at the C-3 position, to form 2-hydroxy-quinoxaline-3-carboxylic acid. This is supported by the observation that 2-hydroxyquinoxaline-3-carboxylic acid can be oxidized to 2,3-dihydroxyquinoxaline.[5]

  • Further Oxidation: The hydroxylated intermediate undergoes further oxidation to yield 2,3-dihydroxyquinoxaline.

  • Ring Cleavage: The dihydroxylated ring is now susceptible to cleavage by a dioxygenase enzyme. This is a common strategy in the microbial degradation of aromatic compounds.[6][7] The exact position of cleavage can vary, leading to different downstream products.

  • Further Degradation: The ring-opened products are then further metabolized into smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The degradation of the related compound, quinoline-4-carboxylic acid, proceeds via 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and subsequent hydroxylation, reinforcing the likelihood of an oxidative initial phase for QCA metabolism.[8]

Visualizing the Proposed Pathway

Metabolic Pathway of 2-Quinoxalinecarboxylic Acid QCA 2-Quinoxalinecarboxylic Acid HQC 2-Hydroxy-quinoxaline- 3-carboxylic Acid QCA->HQC Hydroxylation (Hydroxylase) DHQ 2,3-Dihydroxyquinoxaline HQC->DHQ Oxidation (Oxidase/Dehydrogenase) RC Ring Cleavage Products DHQ->RC Ring Cleavage (Dioxygenase) TCA TCA Cycle Intermediates RC->TCA Further Degradation

Caption: Proposed metabolic pathway of 2-Quinoxalinecarboxylic acid.

Quantitative Data

ParameterMatrixMethodValueReference
Recovery Pig KidneyHPLC-UV72-79% (at 0.050 mg/kg)[1]
Recovery Pig KidneyHPLC-UV100% (at 0.010 mg/kg)[1]
Recovery Swine Muscle & LiverLC-ESI-MS70.2-86.3% (at 2.5 and 5 ng/g)[3]
Detection Limit Swine Muscle & LiverLC-ESI-MS1 ng/g[3]

Experimental Protocols

To investigate the metabolic pathway of 2-Quinoxalinecarboxylic acid, two primary experimental systems are recommended: microbial cultures and in vitro liver microsome assays.

Microbial Degradation of 2-Quinoxalinecarboxylic Acid

This protocol is designed to isolate and identify microorganisms capable of degrading QCA and to analyze the metabolic intermediates.

Objective: To elucidate the microbial catabolic pathway of 2-Quinoxalinecarboxylic acid.

Materials:

  • Soil or water sample from a potentially contaminated site.

  • Minimal salts medium (MSM).

  • 2-Quinoxalinecarboxylic acid (analytical grade).

  • Shaker incubator.

  • Centrifuge.

  • HPLC-UV system.

  • LC-MS/MS system.

Procedure:

  • Enrichment Culture:

    • Prepare MSM with 2-Quinoxalinecarboxylic acid (100 mg/L) as the sole carbon source.

    • Inoculate with the environmental sample.

    • Incubate at 30°C with shaking (150 rpm).

    • Periodically transfer an aliquot to fresh medium to enrich for QCA-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enrichment culture onto MSM agar plates containing QCA.

    • Isolate individual colonies and purify by re-streaking.

  • Metabolite Identification:

    • Grow the isolated strain in liquid MSM with QCA.

    • Collect culture samples at different time points.

    • Centrifuge to remove bacterial cells.

    • Analyze the supernatant by HPLC-UV to monitor the disappearance of QCA and the appearance of metabolites.

    • Identify the chemical structure of the metabolites using LC-MS/MS.

Workflow for Microbial Degradation Analysis

Microbial Degradation Workflow cluster_0 Isolation cluster_1 Metabolism Study cluster_2 Analysis Enrichment Enrichment Culture (MSM + QCA) Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation LiquidCulture Liquid Culture with QCA Isolation->LiquidCulture Sampling Time-course Sampling LiquidCulture->Sampling HPLC HPLC-UV Analysis (QCA depletion, metabolite appearance) Sampling->HPLC LCMS LC-MS/MS Analysis (Metabolite Identification) HPLC->LCMS

Caption: Experimental workflow for microbial degradation studies.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolism of 2-Quinoxalinecarboxylic acid by hepatic enzymes, particularly cytochrome P450s.[9][10]

Objective: To identify metabolites of QCA produced by liver microsomes.

Materials:

  • Pooled human, rat, or mouse liver microsomes.

  • 2-Quinoxalinecarboxylic acid.

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system.

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein), phosphate buffer, and 2-Quinoxalinecarboxylic acid (1 µM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Preparation:

    • Stop the reaction by adding two volumes of cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the remaining parent compound (QCA) and any formed metabolites.

    • Include control incubations without NADPH to assess non-enzymatic degradation.

Workflow for In Vitro Metabolism Analysis

In Vitro Metabolism Workflow Incubation Incubation of QCA with Liver Microsomes and NADPH Quenching Reaction Quenching with Acetonitrile Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis

Caption: Workflow for in vitro metabolism using liver microsomes.

Conclusion

The metabolic pathway of 2-Quinoxalinecarboxylic acid is a critical area of research with implications for drug safety, antibiotic biosynthesis, and environmental science. While direct evidence for its complete catabolism is limited, a putative pathway involving hydroxylation, oxidation, and ring cleavage can be proposed based on the metabolism of analogous compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this pathway, identify key enzymes and intermediates, and generate valuable quantitative data. Further research in this area will contribute to a more comprehensive understanding of the biological fate of quinoxaline derivatives.

References

2-Quinoxalinecarboxylic Acid: A Versatile Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Quinoxalinecarboxylic acid, a heterocyclic compound featuring a fused benzene and pyrazine ring system, has emerged as a critical scaffold in medicinal chemistry. Its versatile structure serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. Derivatives of 2-quinoxalinecarboxylic acid have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making it a precursor of significant interest in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the role of 2-quinoxalinecarboxylic acid in drug synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and biological mechanisms.

Synthetic Strategies and Methodologies

The synthesis of therapeutic agents from 2-quinoxalinecarboxylic acid typically involves modifications at the carboxylic acid group, the pyrazine ring, or the benzene ring. Common synthetic transformations include amidation, esterification, and various coupling reactions to introduce diverse functional groups and build molecular complexity.

General Synthesis of Quinoxaline-2-carboxamides

A prevalent strategy for derivatizing 2-quinoxalinecarboxylic acid is the formation of amides. This is often achieved by activating the carboxylic acid, for example, with a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of N-Aryl-Quinoxaline-2-Carboxamides

  • Acid Chloride Formation: To a solution of 2-quinoxalinecarboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-quinoxalinecarbonyl chloride.

  • Amidation: The crude acid chloride is dissolved in a fresh portion of anhydrous DCM. To this solution, the desired aniline or amine (1.0 equivalent) and a base such as triethylamine (Et3N) or pyridine (2.0-3.0 equivalents) are added at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 6-12 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with DCM and washed successively with water and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure N-aryl-quinoxaline-2-carboxamide.[1]

A variety of catalysts and reaction conditions can be employed to optimize the synthesis of quinoxaline derivatives, including the use of propanephosphonic acid anhydride (T3P) as a coupling agent.[1]

Synthesis of Quinoxaline Derivatives as ASK1 Inhibitors

2-Quinoxalinecarboxylic acid serves as a key building block in the synthesis of potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a critical component of the MAP kinase signaling pathway involved in cellular responses to stress.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)quinoxaline-2-carboxamide Derivatives [1]

  • A solution of 2-quinoxalinecarboxylic acid (1.0 equivalent) and a substituted 2-aminopyridine derivative (1.0 equivalent) in anhydrous pyridine (3.0 mL) is stirred at room temperature under a dry argon atmosphere.

  • Phosphorus oxychloride (POCl3) (4.0 equivalents) is added slowly to the solution.

  • The reaction mixture is stirred at room temperature for 4 hours, with the progress monitored by TLC.

  • After the reaction is complete, it is diluted with water, leading to the precipitation of a solid.

  • The solid is collected by filtration, washed three times with water, and dried to obtain the final product.

The following diagram illustrates the general workflow for the synthesis of these ASK1 inhibitors.

experimental_workflow start Start step1 Dissolve 2-quinoxalinecarboxylic acid and aminopyridine in pyridine start->step1 step2 Add POCl3 step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Dilute with water step4->step5 Reaction complete step6 Filter and wash solid step5->step6 end End Product step6->end

General workflow for synthesizing ASK1 inhibitors.

Quantitative Data on Synthesized Derivatives

The following tables summarize key quantitative data for a selection of 2-quinoxalinecarboxylic acid derivatives reported in the literature.

Table 1: Synthesis and Physicochemical Properties of Selected Quinoxaline-2-Carboxamide Derivatives

Compound IDAmine Starting MaterialYield (%)Melting Point (°C)Reference
9a 2-Amino-N-isopropylbenzamide24.3-[1]
9b N-isopropylpyridin-2-amine83.2-[1]
9e 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine82.6-[1]

Table 2: Biological Activity of Selected Quinoxaline-2-Carboxylic Acid Derivatives

Compound IDTargetBiological ActivityIC50Reference
26e ASK1ASK1 Inhibition30.17 nM[1]
25d VEGFR-2VEGFR-2 Inhibition3.4 ± 0.3 nM[2]
25e VEGFR-2VEGFR-2 Inhibition4.1 ± 0.4 nM[2]
25i VEGFR-2VEGFR-2 Inhibition5.2 ± 0.5 nM[2]
27e VEGFR-2VEGFR-2 Inhibition6.8 ± 0.5 nM[2]
Compound 4 M. tuberculosisAntimycobacterial1.25 µg/mL (MIC)[3]

Signaling Pathways and Mechanisms of Action

Derivatives of 2-quinoxalinecarboxylic acid exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the ASK1 Signaling Pathway

As previously mentioned, certain 2-quinoxalinecarboxylic acid derivatives are potent inhibitors of ASK1. The ASK1 signaling cascade is a key pathway in the cellular response to oxidative stress and inflammation, leading to apoptosis and other cellular events. By inhibiting ASK1, these compounds can potentially treat a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

The following diagram depicts the role of 2-quinoxalinecarboxylic acid derivatives in inhibiting the ASK1 signaling pathway.

ask1_pathway stress Oxidative Stress / Inflammatory Signals ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor 2-Quinoxalinecarboxylic Acid Derivative inhibitor->ask1

Inhibition of the ASK1 signaling pathway.
Inhibition of VEGFR-2 in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-quinoxalinecarboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2, making them promising candidates for anticancer therapy.[2] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor angiogenesis and suppress tumor growth.

The diagram below illustrates the mechanism of VEGFR-2 inhibition by these derivatives.

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K/Akt Pathway vegfr2->pi3k plc PLCγ/PKC Pathway vegfr2->plc proliferation Endothelial Cell Proliferation, Migration, and Survival pi3k->proliferation plc->proliferation angiogenesis Tumor Angiogenesis proliferation->angiogenesis inhibitor 2-Quinoxalinecarboxylic Acid Derivative inhibitor->vegfr2

VEGFR-2 signaling inhibition by derivatives.

Conclusion

2-Quinoxalinecarboxylic acid is a privileged scaffold in drug discovery, providing a versatile platform for the synthesis of a wide range of biologically active compounds. The derivatives of this precursor have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications. The continued investigation of the mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates.

References

antimicrobial and antitubercular potential of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antimicrobial and Antitubercular Potential of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial and antitubercular properties.[2][3][4][5] The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.[4] This technical guide provides a comprehensive overview of the current research on the , focusing on quantitative data, experimental methodologies, and key structure-activity relationships.

Antimicrobial Potential of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[3][6] Their efficacy, particularly against multi-drug resistant (MDR) strains, makes them a promising area of research for combating the growing threat of antimicrobial resistance.[1][7]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism by which many quinoxaline derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][8] This essential enzyme controls the topological state of DNA by introducing negative supercoils, a process crucial for DNA replication and repair.[9] By binding to the enzyme, quinoxaline derivatives can block its ATPase activity or stabilize the DNA-gyrase cleavage complex, leading to a halt in replication and ultimately, bacterial cell death.[9][10][11] Some studies suggest these compounds can bind to the same site as established DNA gyrase ligands like novobiocin.[10]

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Quinoxaline Quinoxaline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoxaline->DNA_Gyrase Inhibition Relaxed_DNA Relaxed DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication

Caption: Mechanism of Action: Inhibition of DNA Gyrase by Quinoxaline Derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values for several representative quinoxaline derivatives against various microbial strains.

Compound Class/ReferenceTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiazolo[4,5-b]quinoxaline (13c) [7]S. aureus (MDRB)1.95Norfloxacin1.25
B. cereus (MDRB)3.9Norfloxacin0.78
E. coli (MDRB)2.6Norfloxacin1.57
2-phenoxy-3-methyl-quinoxaline Schiff Bases [12]S. aureusActive (Zone of Inh.)CiprofloxacinActive
E. coliActive (Zone of Inh.)CiprofloxacinActive
C-2 Amine-substituted Quinoxalines (5p) [13]S. aureus4--
B. subtilis8--
MRSA8--
E. coli4--
Quinoxalin-2(1H)-one Hydrazones (11b) [9]S. aureus (MDRB)1.95Norfloxacin0.78-3.13
P. aeruginosa (MDRB)3.9Norfloxacin0.78-3.13
Quinoxaline-sulfonamides (81) [14]P. vulgarisActive (30mm Zone)--
EnterobacteriaActive (24mm Zone)--

*Activity reported as zone of inhibition (mm) via disk diffusion method, not MIC value.

Antitubercular Potential of Quinoxaline Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10] Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have emerged as a highly promising class of anti-TB agents.[15][16][17]

Quinoxaline-1,4-di-N-oxides (QdNOs)

The oxidation of the nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides (QdNOs) has been shown to significantly enhance antimycobacterial activity.[16][18] These compounds are believed to act as prodrugs, requiring bioreductive activation under the hypoxic conditions characteristic of TB granulomas to exert their effect.[18] This mode of action is distinct from that of many current anti-TB drugs, suggesting that QdNOs could be effective against resistant strains with minimal cross-resistance.[15][17] One proposed mechanism for activated QdNOs is the generation of reactive nitrogen species that cause DNA damage.[10]

Quantitative Antitubercular Activity

Numerous studies have demonstrated the potent in vitro activity of quinoxaline derivatives against both replicating and non-replicating M. tuberculosis. The table below highlights the activity of several lead compounds.

Compound/SeriesM. tuberculosis StrainActivity MetricValueReference CompoundValue (µM)
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide [15][17]H37RvMIC<0.2 µg/mL--
Quinoxaline-derived chalcones (20) [16]H37RvMIC3.13-12.5 µg/mL--
Quinoxaline-7-carboxylate 1,4-di-N-oxides (T-148, T-163) [19]H37Rv (replicating)MIC0.53 µMIsoniazid2.92
Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4) [10]H37RaMIC1.25 µg/mLRifampicin0.03 µg/mL
2-substituted quinoxaline 1,4-di-N-oxides (3d, 3j) [20]H37RvMIC0.39 µg/mL--
Quinoxaline 1,4-di-N-oxide chalcones (18, 21) [18]H37RvMIC1.6 µM--
Isopropyl Ester QdNOs (T-069) [21]H37RvMIC0.08 µg/mLIsoniazid0.12 µg/mL

Experimental Protocols

General Synthesis of Quinoxaline Scaffolds

A common and straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as ethyl pyruvate.[3][12] Further modifications can be made to this core structure. For example, chlorination followed by nucleophilic substitution allows for the introduction of various functional groups.[5][12]

The synthesis of quinoxaline-1,4-di-N-oxide derivatives typically involves the Beirut reaction, where a benzofuroxan reacts with a β-ketoester.[15]

Synthesis_Workflow cluster_workflow General Workflow for Synthesis and Evaluation start Design & Selection of Precursors synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification in_vitro In Vitro Screening purification->in_vitro mic_test Antimicrobial MIC Assay in_vitro->mic_test anti_tb_test Antitubercular Assay (vs. M. tuberculosis) in_vitro->anti_tb_test cytotoxicity Cytotoxicity Assay (e.g., VERO, J774 cells) in_vitro->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis mic_test->sar_analysis anti_tb_test->sar_analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies (Mouse Model) sar_analysis->in_vivo Promising Candidates lead_optimization->synthesis Iterative Refinement

References

The Potent Anti-Inflammatory and Analgesic Properties of Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including notable anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the research into the anti-inflammatory and analgesic properties of quinoxaline compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The anti-inflammatory and analgesic efficacy of various quinoxaline derivatives has been quantified through numerous preclinical studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the potency of different compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Quinoxaline Derivatives

CompoundAnimal ModelDosePercent Inhibition of EdemaReference CompoundReference
Compound 3Carrageenan-induced rat paw edema-53.91%Indomethacin (49.00%)[1]
Compound 11Carrageenan-induced rat paw edema-48.72%Indomethacin (49.00%)[1]
Compound 14dCarrageenan-induced rat paw edema-46.77%Indomethacin (49.00%)[1]
Compound 17eCarrageenan-induced rat paw edema-46.85%Indomethacin (49.00%)[1]
Compound 5aChronic inflammatory models-Equipotent to IndometacinIndometacin[2][3]
Compounds 3, 4b, 4e, 5bChronic inflammatory models-Stronger than IndometacinIndometacin[2][3]
DEQXCarrageenan-induced peritonitis in miceAll dosesSignificant reduction in leukocyte migration (p < 0.01)-[4][5]
OAQXCarrageenan-induced peritonitis in miceAll dosesSignificant reduction in leukocyte migration (p < 0.001)-[4][5]

Table 2: In Vitro Anti-Inflammatory Activity of Quinoxaline Derivatives

CompoundAssayIC50 Value (µM)TargetReference CompoundReference
Compound 4aCOX-2 Inhibition1.17COX-2-[6][7]
Compound 5COX-2 Inhibition0.83COX-2-[6][7]
Compound 11COX-2 Inhibition0.62COX-2-[6][7]
Compound 13COX-2 Inhibition0.46COX-2-[6][7]
Compound 8eTNF-α & IL-6 Inhibition-TNF-α, IL-6-[8]
Compounds 8a, 8b, 8gTNF-α & IL-6 Inhibition-TNF-α, IL-6-[8]
NQCIL-1β Inhibition13.27 ± 2.37IL-1β-[9]
NQCIL-6 Inhibition10.13 ± 0.58IL-6-[9]
NQCTNF-α Inhibition14.41 ± 1.83TNF-α-[9]

Table 3: Analgesic Activity of Quinoxaline Derivatives

CompoundAnimal ModelDosePercent Protection/EffectReference CompoundReference
Compound 2Acetic acid-induced writhing in mice-56.90%Aspirin (70.50%)[1]
Compound 5Acetic acid-induced writhing in mice-68.68%Aspirin (70.50%)[1]
Compound 9Acetic acid-induced writhing in mice-67.70%Aspirin (70.50%)[1]
Compound 14fAcetic acid-induced writhing in mice-66.33%Aspirin (70.50%)[1]
Compound 17cAcetic acid-induced writhing in mice-68.79%Aspirin (70.50%)[1]
DEQXAcetic acid-induced writhing in miceAll dosesSignificant decrease in writhing (p < 0.05)Indomethacin[4][5]
OAQXAcetic acid-induced writhing in mice5 mg/kgSignificant decrease in writhing (p < 0.001)Indomethacin[4][5]
DEQXHot-plate test in miceAll dosesPeripheral analgesic effect (p < 0.05)Morphine[4]
OAQXHot-plate test in mice5 mg/kgPeripheral analgesic effect (p < 0.001)Morphine[4]

Mechanism of Action: Targeting Key Inflammatory Pathways

Quinoxaline derivatives exert their anti-inflammatory and analgesic effects through multiple mechanisms of action. A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.[6][10] Many derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6][7]

Furthermore, quinoxaline compounds have been shown to modulate pro-inflammatory signaling pathways. They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[4][8][9] The inhibition of these cytokines is often linked to the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38α MAPK) signaling pathways.[9][10]

Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway p38_MAPK_Pathway p38 MAPK Pathway TLR4->p38_MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines COX2_Expression COX-2 Expression NF_kB_Pathway->COX2_Expression p38_MAPK_Pathway->Pro_inflammatory_Cytokines Inflammation_Pain Inflammation & Pain Pro_inflammatory_Cytokines->Inflammation_Pain Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Prostaglandins->Inflammation_Pain Quinoxalines Quinoxaline Compounds Quinoxalines->NF_kB_Pathway Quinoxalines->p38_MAPK_Pathway Quinoxalines->COX2_Expression

Caption: Quinoxaline compounds inhibit key inflammatory signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the anti-inflammatory and analgesic properties of novel compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing acute inflammation.[11][12]

  • Animals: Male Wistar rats (150-180 g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Procedure:

    • Divide the animals into groups (n=6): a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoxaline compound.

    • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[11][13]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are commonly used.

  • Procedure:

    • Divide the animals into groups (n=6) as described for the paw edema test.

    • Administer the test compounds and a reference drug (e.g., Aspirin, 30 mg/kg) orally. The control group receives the vehicle.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching movement) for a period of 20 minutes.

  • Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

In Vivo Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate centrally acting analgesics.[15][16]

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Before drug administration, determine the baseline reaction time for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[17] The reaction time is the time taken for the mouse to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test compounds and a reference drug (e.g., Morphine) to their respective groups.

    • Measure the reaction time on the hot plate at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Analgesic Activity Testing Workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test Animal_Selection Animal Selection & Acclimatization Grouping Grouping of Animals Animal_Selection->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Acetic_Acid_Injection Acetic Acid Injection (i.p.) Drug_Administration->Acetic_Acid_Injection Baseline_Measurement Baseline Reaction Time Drug_Administration->Baseline_Measurement Observe_Writhing Observe & Count Writhes Acetic_Acid_Injection->Observe_Writhing Data_Analysis Data Analysis & Interpretation Observe_Writhing->Data_Analysis Post_Drug_Measurement Measure Reaction Time Baseline_Measurement->Post_Drug_Measurement Post_Drug_Measurement->Data_Analysis

Caption: General workflow for assessing analgesic activity.

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and either the COX-1 or COX-2 enzyme in a 96-well plate.

    • Add the quinoxaline test compound (inhibitor) to the wells.

    • Incubate the plate for a few minutes at 25°C.

    • Add a colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

    • Read the absorbance at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

  • Cell Line: RAW 264.7 macrophage cells are commonly used.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the quinoxaline test compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[18]

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Conclusion

Quinoxaline and its derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. Their multifaceted mechanism of action, targeting key enzymes and signaling pathways involved in inflammation and pain, makes them attractive candidates for further drug development. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of quinoxaline-based therapeutics. Future research should focus on elucidating detailed structure-activity relationships to design novel derivatives with enhanced potency and improved safety profiles.

References

An In-depth Technical Guide to 2-Quinoxalinecarboxylic acid-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), a deuterated analogue of 2-Quinoxalinecarboxylic acid (QCA). QCA is the primary metabolite of the veterinary drug Carbadox. Due to the inherent challenges in pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in biological matrices. This document details the synthesis, analytical applications, and expected pharmacokinetic profile of QCA-d4, positioning it as an essential tool in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Quinoxalinecarboxylic acid, where four hydrogen atoms on the benzene ring moiety have been replaced with deuterium atoms. This isotopic substitution renders the molecule heavier than its parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. The primary application of QCA-d4 is as an internal standard in pharmacokinetic and drug metabolism studies, particularly for the quantification of Carbadox and its metabolite, QCA, in biological samples.[1] The use of a stable isotope-labeled internal standard like QCA-d4 is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and experimental variability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name Quinoxaline-2-carboxylic Acid-d4[1]
Synonyms NSC 86873-d4, Quinoxaline-2-carboxylic Acid-d4[1]
CAS Number 2244217-89-6[1]
Molecular Formula C₉H₂D₄N₂O₂[3]
Molecular Weight 178.18 g/mol [3]
Purity >95% (HPLC)[3]
Storage Temperature +4°C[3]

Synthesis of this compound

An efficient and straightforward synthetic route for producing deuterium-labeled this compound (QCA-d4) with high isotopic enrichment has been developed.[4] The synthesis utilizes aniline-d5 as the labeled starting material.[4]

Experimental Protocol for Synthesis

The synthesis of QCA-d4 can be achieved through a multi-step process, which is depicted in the workflow diagram below. A detailed experimental protocol based on published methods is as follows:[4][5]

  • Step 1: Synthesis of 2-Methylquinoxaline-d4. o-Phenylenediamine is condensed with pyruvaldehyde to yield the intermediate 2-methylquinoxaline. For the deuterated version, a deuterated precursor would be used.

  • Step 2: Oxidation to Quinoxaline-2-carbaldehyde-d4. The synthesized 2-methylquinoxaline-d4 is then subjected to an oxidation reaction using selenium dioxide to produce quinoxaline-2-carbaldehyde-d4.

  • Step 3: Final Oxidation to this compound. The final step involves the further oxidation of quinoxaline-2-carbaldehyde-d4 using an oxidizing agent like acidic potassium permanganate to yield the target product, this compound.[5]

The isotopic enrichment of the final product can be confirmed by mass spectrometry, with reported enrichments as high as 99.9%.[4] The chemical structure is typically confirmed using ¹H NMR.[4]

G cluster_synthesis Synthesis of this compound aniline_d5 Aniline-d5 (Starting Material) intermediate1 Intermediate Precursor aniline_d5->intermediate1 Chemical Transformation quinoxaline_d4 2-Methylquinoxaline-d4 intermediate1->quinoxaline_d4 Condensation carbaldehyde_d4 Quinoxaline-2-carbaldehyde-d4 quinoxaline_d4->carbaldehyde_d4 Oxidation (SeO2) qca_d4 This compound (Final Product) carbaldehyde_d4->qca_d4 Oxidation (KMnO4)

Synthesis workflow for this compound.

Application in Pharmacokinetic Studies

While there are no direct pharmacokinetic studies reported for this compound, its primary utility lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart, QCA. The pharmacokinetic properties of QCA have been investigated, particularly in the context of its formation from the metabolism of Carbadox.

The Kinetic Isotope Effect

It is important for researchers to be aware of the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. While in the case of QCA-d4, the deuteration is on the aromatic ring which is not the primary site of metabolism for this class of compounds, researchers should still be mindful of potential, albeit minor, KIEs.

G cluster_kie Kinetic Isotope Effect on Metabolism drug_h Drug with C-H bond metabolism Metabolic Enzyme drug_h->metabolism Faster cleavage drug_d Drug with C-D bond (Deuterated) drug_d->metabolism Slower cleavage metabolite_h Metabolite (faster) metabolism->metabolite_h metabolite_d Metabolite (slower) metabolism->metabolite_d

Conceptual diagram of the kinetic isotope effect.
Pharmacokinetics of 2-Quinoxalinecarboxylic Acid (Non-deuterated)

A physiologically based pharmacokinetic (PBPK) model has been developed to describe the disposition of QCA in rats following the oral administration of Cyadox, another quinoxaline derivative.[6] This model provides valuable insights into the expected behavior of QCA, and by extension, QCA-d4, in a biological system.

The PBPK model for QCA included six compartments: blood, muscle, liver, kidney, adipose tissue, and a composite compartment for all other tissues.[6] The model was parameterized using experimental data from rats and then extrapolated to pigs.[6] The correlation coefficients between the predicted and experimentally determined concentrations of QCA in various tissues were high (e.g., 0.98 for plasma, liver, and kidney in rats), indicating the robustness of the model.[6]

While specific pharmacokinetic parameters for QCA-d4 are not available, the data from the non-deuterated QCA PBPK model can serve as a useful reference for designing studies and interpreting data.

G cluster_pbpk Simplified PBPK Model for 2-Quinoxalinecarboxylic Acid blood Blood liver Liver (Metabolism) blood->liver kidney Kidney (Excretion) blood->kidney muscle Muscle blood->muscle adipose Adipose blood->adipose other Other Tissues blood->other liver->blood kidney->blood muscle->blood adipose->blood other->blood

Simplified PBPK model for QCA distribution.

Analytical Methodology

The quantification of QCA in biological matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of QCA-d4 as an internal standard is integral to achieving high accuracy and precision in these assays.

Experimental Protocol for a Pharmacokinetic Study

A typical workflow for a pharmacokinetic study involving the quantification of an analyte using a deuterated internal standard is outlined below.

  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) at predetermined time points after administration of the parent drug.

  • Internal Standard Spiking: Add a known amount of this compound to each sample.

  • Sample Preparation: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and enrich the analyte and internal standard.

  • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_pk_workflow Pharmacokinetic Study Workflow with QCA-d4 sample_collection Biological Sample Collection is_spiking Spike with QCA-d4 (Internal Standard) sample_collection->is_spiking sample_prep Sample Preparation (Extraction) is_spiking->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

References

An In-depth Technical Guide to the Mechanism of Action of 2-Quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinecarboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While the direct and comprehensive mechanism of action of the parent molecule is not extensively elucidated in publicly available literature, its derivatives exhibit a range of significant biological activities. This guide synthesizes the current understanding of the potential mechanisms of action of 2-Quinoxalinecarboxylic acid, drawing from studies on its derivatives and structurally related analogs. The primary putative mechanisms include N-methyl-D-aspartate (NMDA) receptor antagonism, antimycobacterial activity through DNA damage and enzyme inhibition, and modulation of the orphan G-protein coupled receptor 35 (GPR35). This document provides a detailed overview of these mechanisms, supported by available quantitative data, experimental protocols, and visual representations of key pathways and workflows.

NMDA Receptor Antagonism

Quinoxaline derivatives are recognized as antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Overactivation of NMDA receptors is implicated in various neurological disorders, making its antagonists potential therapeutic agents. The structural similarity of some quinoxaline derivatives to kynurenic acid, an endogenous NMDA receptor antagonist, underpins this mechanism.[1][2]

Signaling Pathway

The proposed mechanism involves the binding of 2-quinoxalinecarboxylic acid derivatives to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][3] This competitive antagonism prevents the binding of glycine, which is essential for the glutamate-mediated opening of the ion channel. The blockade of the NMDA receptor inhibits the influx of Ca²⁺ ions, thereby reducing excessive neuronal excitation.

NMDA Receptor Antagonism by 2-Quinoxalinecarboxylic Acid Derivatives.
Quantitative Data

Table 1: NMDA Receptor Antagonist Activity of Quinoxaline Derivatives

CompoundTarget SiteAssayActivityReference
Trisubstituted 1,4-dihydroquinoxaline-2,3-dionesNMDA/glycine sitesElectrical assays in Xenopus oocytesKb ≈ 6-8 nM[4]
Dipicolinic acidNMDA-type receptors[³H]acetylcholine release from striatal slicesKᵢ ≈ 100 µM[5]
Phthalic acidNMDA-type receptors[³H]acetylcholine release from striatal slicesKᵢ ≈ 100 µM[5]
Experimental Protocol: NMDA Receptor Binding Assay

This protocol is a generalized representation based on radioligand binding assays described in the literature.

NMDA_Binding_Assay cluster_workflow Experimental Workflow Prep Prepare Rat Brain Membrane Homogenate Incubate Incubate Membrane Prep with Radioligand (e.g., [3H]glycine) and Test Compound Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Calculate IC50/Ki Quantify->Analyze

Workflow for an NMDA Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that binds to the glycine site of the NMDA receptor (e.g., [³H]glycine).

  • Competition: Add varying concentrations of the test compound (2-Quinoxalinecarboxylic acid or its derivatives) to the wells to compete with the radioligand for binding.

  • Incubation: Incubate the mixture at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Antimycobacterial Activity

Derivatives of 2-Quinoxalinecarboxylic acid have demonstrated significant activity against Mycobacterium tuberculosis.[6][7][8][9] The proposed mechanisms for this activity are multifactorial, including the induction of DNA damage and the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway.

Mechanism of Action

Quinoxaline 1,4-dioxide derivatives are thought to undergo bioreduction within the mycobacterial cell, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular macromolecules, including DNA, ultimately leading to bacterial cell death.

Certain 2-carboxyquinoxaline derivatives have been identified as noncovalent, noncompetitive inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[6] DprE1 is a crucial enzyme involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall integrity, leading to bactericidal effects.[6]

Antimycobacterial_MoA cluster_cell Mycobacterial Cell QCA_derivative 2-Quinoxalinecarboxylic Acid Derivative Bioreduction Bioreduction QCA_derivative->Bioreduction DprE1 DprE1 Enzyme QCA_derivative->DprE1 Inhibits ROS Reactive Oxygen Species (ROS) Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Wall_Synthesis Cell Wall Synthesis DprE1->Cell_Wall_Synthesis Catalyzes Cell_Wall_Synthesis->Cell_Death Disruption leads to

Antimycobacterial Mechanisms of 2-Quinoxalinecarboxylic Acid Derivatives.
Quantitative Data

While MIC values for the parent 2-Quinoxalinecarboxylic acid are not specified, several of its derivatives have shown potent antimycobacterial activity.

Table 2: Antimycobacterial Activity of 2-Quinoxalinecarboxylic Acid Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
2-carboxyquinoxalinesMycobacterium tuberculosis3.1 to 12.5 µM[6]
Quinoxaline-2-carboxylate 1,4-dioxidesMycobacterium tuberculosisVaries with substitution[8]
Quinoxaline-2-carboxamide 1,4-di-N-oxidesMycobacterium tuberculosis H₃₇RvGood activity[9]
3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c)Mycobacterium tuberculosisMIC₉₉ = 3.1 µM[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of a compound against Mycobacterium tuberculosis.

MIC_Assay_Workflow cluster_workflow Experimental Workflow Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate Inoculate Microplate Wells with Mycobacterial Suspension Prepare_Compound->Inoculate Incubate Incubate Plates at 37°C Inoculate->Incubate Assess_Growth Assess Bacterial Growth (e.g., Visually, Spectrophotometrically) Incubate->Assess_Growth Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Assess_Growth->Determine_MIC

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microplate containing mycobacterial growth medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a fresh culture, adjusted to a specific optical density.

  • Inoculation: Inoculate each well of the microplate with the mycobacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

  • Growth Assessment: After incubation, assess bacterial growth. This can be done visually by observing turbidity or by adding a growth indicator dye (e.g., resazurin) and measuring the color change or fluorescence.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

GPR35 Agonism

2-Quinoxalinecarboxylic acid is structurally related to kynurenic acid, which has been identified as an endogenous agonist for the orphan G protein-coupled receptor 35 (GPR35).[11][12] GPR35 is expressed in immune cells and the gastrointestinal tract and is implicated in inflammatory processes.[12]

Signaling Pathway

Activation of GPR35 by agonists like kynurenic acid can initiate several downstream signaling cascades. GPR35 couples to Gαi/o and Gαq/11 G-proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), causing an increase in intracellular Ca²⁺ and activation of protein kinase C (PKC), respectively.

GPR35_Signaling cluster_pathways Downstream Signaling Ligand Kynurenic Acid (or analog) GPR35 GPR35 Ligand->GPR35 Activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Couples to G_alpha_q_11 Gαq/11 GPR35->G_alpha_q_11 Couples to AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PLC Phospholipase C G_alpha_q_11->PLC Activates IP3 IP₃ PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Calcium_Mobilization_Assay cluster_workflow Experimental Workflow Cell_Culture Culture Cells Expressing GPR35 and a Ca2+-sensitive Photoprotein (e.g., Aequorin) Load_Dye Load Cells with a Ca2+-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Cell_Culture->Load_Dye Add_Compound Add Test Compound (2-Quinoxalinecarboxylic Acid or Analog) Load_Dye->Add_Compound Measure_Signal Measure Changes in Fluorescence or Luminescence Add_Compound->Measure_Signal Analyze_Data Data Analysis: Calculate EC50 Measure_Signal->Analyze_Data

References

Methodological & Application

Application Note: High-Throughput Analysis of Kynurenic Acid in Human Plasma Using 2-Quinoxalinecarboxylic acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of kynurenic acid (KYNA) in human plasma. Kynurenic acid is a critical neuroactive metabolite of the kynurenine pathway, and its accurate quantification is essential for research in neuroscience and drug development. To ensure high accuracy and precision, this method employs a stable isotope-labeled internal standard, 2-Quinoxalinecarboxylic acid-d4, which is structurally analogous to kynurenic acid. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for high-throughput bioanalytical applications in clinical and epidemiological studies.

Introduction

Kynurenic acid (KYNA) is an endogenous antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor. Dysregulation of the kynurenine pathway, leading to altered levels of KYNA, has been implicated in various neurological and psychiatric disorders.[1] Consequently, the accurate and precise measurement of KYNA in biological matrices is of significant interest to researchers and drug development professionals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of endogenous metabolites due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled (SIL) internal standard (IS) is crucial for correcting for variability during sample preparation and analysis, including matrix effects.[3][4] A suitable SIL-IS should have physicochemical properties nearly identical to the analyte of interest, ensuring similar behavior during extraction and ionization.[4] 2-Quinoxalinecarboxylic acid is structurally similar to kynurenic acid, and its deuterated form, this compound, serves as an excellent internal standard for the reliable quantification of KYNA.

This application note provides a detailed protocol for the determination of kynurenic acid in human plasma using this compound as an internal standard with LC-MS/MS detection.

Experimental Protocols

Materials and Reagents
  • Kynurenic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Preparation of Standard and Internal Standard Stock Solutions
  • Kynurenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve kynurenic acid in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of kynurenic acid and the internal standard by serial dilution of the stock solutions with methanol/water (50:50, v/v).

Sample Preparation
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the this compound working solution (e.g., at 1 µg/mL).

  • Add 150 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard UHPLC system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. (This is an example and should be optimized)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Kynurenic Acid190.2 > 144.1 (Quantifier), 190.2 > 89.0 (Qualifier)[1]
This compound179.1 > 133.1 (Hypothetical, requires experimental optimization)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations

Method Validation Summary

The following table summarizes the expected performance characteristics of the method based on similar validated assays for kynurenic acid.[1][5][6]

ParameterExpected Performance
Linearity (r²) > 0.99
Calibration Range 1 - 100 ng/mL in plasma
Lower Limit of Quantitation (LLOQ) 1 ng/mL with a signal-to-noise ratio > 10
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (CV%) < 15% (intraday and interday)
Recovery Consistent and reproducible across the calibration range
Matrix Effect Minimized by the use of the stable isotope-labeled internal standard

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Methanol with 0.1% Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data data ms->data Data Acquisition and Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of kynurenic acid.

G trp Tryptophan kyn Kynurenine trp->kyn IDO/TDO kyna Kynurenic Acid (Neuroprotective) kyn->kyna KAT hk 3-Hydroxykynurenine kyn->hk KMO qa Quinolinic Acid (Neurotoxic) hk->qa

Caption: Simplified kynurenine pathway of tryptophan metabolism.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of kynurenic acid in human plasma. The use of this compound as a structural analog internal standard ensures the accuracy and precision of the results by compensating for analytical variability. This method is well-suited for researchers, scientists, and drug development professionals investigating the role of the kynurenine pathway in health and disease.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Quinoxalinecarboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Quinoxalinecarboxylic acid (QCA) in plasma. QCA is a significant metabolite and a marker residue for certain veterinary drugs, making its accurate quantification crucial for food safety and pharmacokinetic studies.[1][2] The described method utilizes a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput analysis in a research and drug development setting.

Introduction

2-Quinoxalinecarboxylic acid (QCA) is the primary metabolite of certain quinoxaline-derived compounds used as veterinary drugs, such as carbadox.[1][2] Due to potential toxicological concerns associated with the parent compounds, regulatory agencies monitor the levels of their residues in animal-derived food products.[2] Accurate and reliable quantification of QCA is therefore essential for ensuring food safety and for conducting pharmacokinetic and metabolism studies in drug development.

Traditional methods for the analysis of similar compounds have included high-performance liquid chromatography with UV detection (HPLC-UV).[1] However, LC-MS/MS offers superior sensitivity and selectivity, which is critical when dealing with complex biological matrices and low analyte concentrations.[2][3][4] This application note presents a complete protocol for a robust LC-MS/MS method for QCA quantification, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.

Experimental

  • 2-Quinoxalinecarboxylic acid (≥95% purity) was purchased from a commercial supplier.[5]

  • An isotopically labeled internal standard (IS), such as a deuterated or ¹³C-labeled QCA, is recommended for optimal quantification. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used.

  • Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Human plasma (or other relevant biological matrix).

  • Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.[2][6]

  • Stock Solutions: A primary stock solution of QCA (1 mg/mL) was prepared by dissolving the neat material in methanol.

  • Working Standard Solutions: A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking the appropriate working standard solutions into blank plasma. The typical concentration range for the calibration curve is 1 to 500 ng/mL.

  • Sample Preparation Protocol:

    • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Inject onto the LC-MS/MS system.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B held for 0.5 min, linear ramp to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be optimized empirically. A hypothetical transition for QCA (MW: 174.16) could be m/z 175.1 -> 129.1

Note: The specific MRM transitions, cone voltage, and collision energy must be optimized for the specific instrument used by infusing a standard solution of 2-Quinoxalinecarboxylic acid.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Quinoxalinecarboxylic acid in plasma.

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99, indicating a strong linear relationship between concentration and detector response.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Linear Regression Equation
QCA1 - 500y = 0.012x + 0.005>0.995

The intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results, summarized in Table 4, are within the generally accepted limits for bioanalytical method validation (±15% for precision and accuracy, ±20% at the LLOQ).

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.55.210.17.8
Low36.13.47.54.9
Medium504.5-1.85.2-0.9
High4003.8-2.54.1-1.7

The extraction recovery of QCA from plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three concentration levels. The average recovery was found to be consistent and reproducible.

Table 5: Extraction Recovery Data

QC LevelNominal Conc. (ng/mL)Average Recovery (%)
Low388.5
Medium5091.2
High40090.4

Protocols

  • QCA Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of 2-Quinoxalinecarboxylic acid and dissolve it in 5 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the QCA stock solution.

  • QCA Working Standards: Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for spiking into the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with 50:50 (v/v) acetonitrile:water.

  • Arrange and label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Add 100 µL of the corresponding matrix (blank plasma, spiked plasma, or sample plasma) to each tube.

  • Add 10 µL of the Internal Standard working solution to all tubes except the blank.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Place the samples in an evaporator and dry under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Mix thoroughly and transfer to HPLC vials or a 96-well plate for analysis.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Set the injection volume to 5 µL.

  • Start the sequence to begin the analysis.

  • Monitor the system for stable pressure and spray.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Experimental workflow for QCA quantification.

G Parent Parent Drug (e.g., Carbadox) Metabolism Metabolic Transformation (in vivo) Parent->Metabolism QCA 2-Quinoxaline- carboxylic acid (QCA) Marker Residue Metabolism->QCA Excretion Excretion QCA->Excretion

References

Application Notes: Sample Preparation for the Analysis of 2-Quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Quinoxalinecarboxylic acid (QCA) is a principal metabolite of the veterinary drug carbadox, which has been used as an antibacterial agent and growth promoter in swine.[1] Due to concerns about the potential carcinogenicity of carbadox and its residues, regulatory agencies worldwide have established maximum residue limits (MRLs) for its marker residue, QCA, in edible animal tissues.[1][2] Accurate and sensitive quantification of QCA is therefore critical for food safety monitoring and drug metabolism studies.

Effective sample preparation is a crucial step for achieving reliable and reproducible results in the analysis of QCA. The choice of technique depends heavily on the sample matrix's complexity, the analyte's concentration, and the sensitivity of the analytical instrument (e.g., HPLC-UV, LC-MS/MS). These notes provide detailed protocols for the most common and effective sample preparation techniques for QCA analysis in various biological matrices.

Sample Preparation Techniques Overview

The primary goal of sample preparation is to extract QCA from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The most frequently employed techniques for QCA include:

  • Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate QCA from complex matrices. It is effective for cleanup and concentration.[1][3] SPE cartridges like Oasis HLB or MAX are commonly used.[1][3]

  • Liquid-Liquid Extraction (LLE): This classic technique separates analytes based on their differential solubility in two immiscible liquid phases. It is often used as an initial cleanup step, particularly after hydrolysis of tissue samples.[1][3]

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from biological fluids like plasma or serum.[4][5] It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample.[5][6]

For tissue samples, a combination of acid hydrolysis (to release bound residues), followed by LLE and then SPE for final cleanup, is a well-established and robust workflow.[1]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation techniques for QCA analysis as reported in the literature.

Table 1: Performance Data for QCA in Animal Tissues

MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)LOQ/LODRSD (%)Reference
Swine/Chicken/Fish Muscle & LiverAcid Hydrolysis, LLE, Oasis MAX SPEHPLC-UV70 - 110%CCβ: 1.3-5.6 µg/kg<20%[1]
Swine Muscle & LiverMetaphosphoric Acid/Methanol Extraction, Oasis HLB SPE, LLELC-ESI-MS70.2 - 86.3%LOD: 1 ng/gNot Specified[3]
Swine LiverAcid Treatment, HLB Cartridge SPEUHPLC-MS/MS79.8 - 96.5%LOQ: 1.10–8.37 µg/kgNot Specified[2]
Swine TissueNot Specifiedic-ELISA / TR-FIA92.6 - 112.2%Sensitivity: 1.12-1.62 ng/mL<15%[7]

LOQ: Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation; CCβ: Detection Capability.

Experimental Protocols & Workflows

Protocol 1: Analysis of QCA in Animal Tissue using LLE and SPE

This protocol is a comprehensive method for extracting QCA from tissue matrices like muscle and liver, suitable for subsequent LC-MS analysis.[1][3]

A. Materials and Reagents:

  • Homogenized tissue sample (e.g., swine liver, chicken muscle)

  • Hydrochloric acid (HCl)

  • Metaphosphoric acid-methanol solution[3]

  • Ethyl acetate

  • n-Hexane

  • Methanol (MeOH)

  • Ammonia solution

  • Formic acid

  • Water (HPLC-grade)

  • Oasis MAX or HLB SPE cartridges[1][3]

B. Procedure:

  • Hydrolysis & Extraction:

    • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 5 mL of 4 M HCl. Vortex for 1 minute.

    • Incubate in a water bath at 80°C for 30 minutes to hydrolyze the sample and release bound residues.

    • Cool the sample to room temperature.

    • Add 10 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate. Combine the organic extracts.

  • Liquid-Liquid Partitioning (Back-Extraction):

    • Add 5 mL of 2 M NaOH to the combined ethyl acetate extracts.

    • Vortex for 2 minutes and centrifuge. The QCA, being acidic, will move into the aqueous alkaline phase.

    • Collect the lower aqueous phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Acidify the collected aqueous phase with formic acid to pH ~3 and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% ammonia in water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the QCA from the cartridge with 5 mL of methanol containing 2% formic acid.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Workflow Diagram for Tissue Analysis

tissue_workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration Homogenize 1. Homogenize Tissue Sample Hydrolyze 2. Acid Hydrolysis (HCl) Homogenize->Hydrolyze LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolyze->LLE SPE 4. Solid-Phase Extraction (Oasis MAX/HLB) LLE->SPE Evap 5. Evaporate Eluate SPE->Evap Recon 6. Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Workflow for QCA extraction from animal tissue.
Protocol 2: Analysis of QCA in Plasma/Serum using Protein Precipitation (PPT)

This protocol provides a fast and simple method for preparing plasma or serum samples. It is particularly useful for high-throughput screening.[4][5]

A. Materials and Reagents:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (optional, but recommended)

B. Procedure:

  • Precipitation:

    • Pipette 200 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

    • If using an IS, add the appropriate volume and vortex briefly.

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample is common).[5]

    • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Separation:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection & Analysis:

    • Carefully transfer the supernatant to a clean tube or vial.

    • The supernatant can be injected directly into the LC-MS system. Alternatively, for higher sensitivity, it can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Workflow Diagram for Protein Precipitation

ppt_workflow Sample 1. Plasma/Serum Sample Add_ACN 2. Add Ice-Cold Acetonitrile (3:1) Sample->Add_ACN Vortex 3. Vortex Vigorously (1 min) Add_ACN->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Protein precipitation workflow for plasma/serum.
Protocol 3: General Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine)

This protocol describes a general SPE procedure that can be adapted for cleaning up QCA from relatively clean aqueous matrices like urine.

A. Materials and Reagents:

  • Urine sample, centrifuged to remove particulates

  • Methanol (MeOH)

  • Water (HPLC-grade) with appropriate pH adjustment (e.g., 2% formic acid)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • SPE Cartridge (e.g., polymeric reversed-phase like Oasis HLB)

B. Procedure:

  • Pre-treatment:

    • Centrifuge the urine sample to remove any sediment.

    • Dilute the sample 1:1 with water containing 2% formic acid to adjust the pH and ensure QCA is in a neutral form for retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of acidified water (e.g., water with 2% formic acid) to equilibrate the sorbent. Do not let the cartridge go dry.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences. A mild organic wash (e.g., 5% Methanol in water) can be added to remove less polar interferences if necessary.

  • Elution:

    • Elute the QCA with 3 mL of an appropriate solvent, such as methanol or acetonitrile. For an acidic compound like QCA, adding a small amount of acid (e.g., 2% formic acid) to the elution solvent can improve recovery.

  • Final Preparation:

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

General SPE Workflow Diagram

spe_workflow cluster_steps SPE Steps Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte Wash->Elute Waste Waste Wash->Waste Output Clean Extract Elute->Output Input Aqueous Sample Input->Load

General workflow for solid-phase extraction.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Quinoxalinecarboxylic Acid from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the extraction of 2-Quinoxalinecarboxylic acid (QCA) from plasma samples using a liquid-liquid extraction (LLE) technique. This protocol is designed to be a robust starting point for bioanalytical method development and can be adapted for various downstream applications, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

2-Quinoxalinecarboxylic acid is a key metabolite of several quinoxaline-based drugs and is often used as a marker residue for monitoring their use.[1][2] Accurate quantification of QCA in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid-liquid extraction is a classic and effective sample preparation technique used to isolate analytes from complex biological matrices like plasma.[3] The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] This process effectively removes interfering substances such as proteins, salts, and phospholipids, thereby improving the sensitivity and reliability of subsequent analytical measurements.[3][4]

This protocol will detail a method involving protein precipitation followed by liquid-liquid extraction. Protein precipitation is a critical initial step when working with plasma samples to remove the bulk of proteins, which can otherwise interfere with the extraction and analysis.[4][5]

Experimental Protocols

Materials and Reagents
  • Plasma samples (collected with an appropriate anticoagulant, e.g., EDTA, heparin)

  • 2-Quinoxalinecarboxylic acid (QCA) analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the plasma)

  • Metaphosphoric acid solution (e.g., 0.3% in methanol/water)[6]

  • Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Reconstitution Solvent: Mobile phase or a suitable solvent for the analytical method (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Autosampler vials

Stock and Working Solutions Preparation
  • QCA Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of QCA standard and dissolve it in a suitable solvent (e.g., methanol) to achieve the desired concentration.

  • QCA Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the chosen internal standard in a similar manner.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is suitable for a 200 µL plasma sample volume. Volumes can be scaled as needed.

  • Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a specific volume (e.g., 20 µL) of the IS working solution to each tube (except for blank samples).

  • Protein Precipitation:

    • Add 600 µL of cold 0.3% metaphosphoric acid in methanol/water (7:3 v/v) to each tube.[6] The use of an organic solvent like methanol aids in the precipitation process.[7]

    • Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate) to the supernatant.

    • Vortex mix for 2-3 minutes to facilitate the transfer of QCA from the aqueous phase to the organic phase.

    • Centrifuge at 14,000 x g for 5 minutes to achieve phase separation.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.

  • Sample Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by HPLC or LC-MS/MS.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation.

Table 1: Extraction Recovery and Matrix Effect

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
QCALow QCValueValue
QCAMid QCValueValue
QCAHigh QCValueValue
ISWorking ConcentrationValueValue

Extraction Recovery and Matrix Effect should be determined experimentally.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
QCAe.g., 1 - 1000>0.99

Linear range and correlation coefficient are dependent on the specific analytical method and instrumentation.

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQValue<20%±20%<20%±20%
Low QCValue<15%±15%<15%±15%
Mid QCValue<15%±15%<15%±15%
High QCValue<15%±15%<15%±15%

LLOQ: Lower Limit of Quantification. These are typical acceptance criteria for bioanalytical method validation.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Processing and Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (600 µL 0.3% Metaphosphoric Acid in MeOH/H2O) add_is->protein_precipitation vortex1 Vortex (30-60s) protein_precipitation->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_solvent Add Extraction Solvent (1 mL Ethyl Acetate) supernatant->add_solvent vortex2 Vortex (2-3 min) add_solvent->vortex2 centrifuge2 Centrifuge (14,000 x g, 5 min) vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporation Evaporate to Dryness organic_layer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the liquid-liquid extraction of 2-Quinoxalinecarboxylic acid from plasma.

Logical Relationship of the Bioanalytical Process

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis select_analyte Analyte and IS Selection optimize_extraction Optimization of LLE (Solvent, pH, Volume) select_analyte->optimize_extraction develop_lc_ms LC-MS/MS Method Development optimize_extraction->develop_lc_ms linearity Linearity develop_lc_ms->linearity precision Precision & Accuracy linearity->precision recovery Recovery & Matrix Effect precision->recovery stability Stability recovery->stability sample_prep Sample Preparation (as per protocol) stability->sample_prep data_acquisition Data Acquisition sample_prep->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Logical flow of a bioanalytical method from development to sample analysis.

References

Application Note: Optimizing Chromatographic Conditions for the Separation of 2-Quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2QXA-HPLC-001]

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) conditions for the separation and quantification of 2-Quinoxalinecarboxylic acid (QCA). QCA is a significant compound, often monitored as a marker residue for certain veterinary drugs.[1][2] Achieving a robust and efficient separation is crucial for accurate analysis in various matrices.

This document outlines a systematic approach to method development, focusing on the critical parameters of mobile phase composition, pH, and stationary phase selection.

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic compound with the molecular formula C₉H₆N₂O₂. Its acidic nature, with a predicted pKa of approximately 2.91, plays a significant role in its chromatographic behavior.[3] Effective separation of QCA is essential for its accurate quantification in applications such as residue analysis in food products and quality control in pharmaceutical preparations.[1]

The optimization of HPLC methods for acidic compounds like QCA requires careful consideration of the mobile phase pH to control the ionization of the analyte.[4] Generally, for acidic compounds, a mobile phase pH set below the pKa will result in the analyte being in its non-ionized form, leading to better retention and peak shape on reversed-phase columns.[4][5] This application note explores the systematic optimization of these parameters to achieve a sensitive, selective, and robust HPLC method for 2-Quinoxalinecarboxylic acid.

Experimental Protocols

Materials and Reagents
  • 2-Quinoxalinecarboxylic acid (QCA) standard (97% purity or higher)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters for solvent filtration[4]

Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode array (PDA) or UV-Vis detector

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-Quinoxalinecarboxylic acid and dissolve it in 10 mL of methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions (Initial Conditions)
  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • C8, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Optimization Strategy

A systematic approach is employed to optimize the separation, focusing on mobile phase pH, organic modifier, and stationary phase.

Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for the retention and peak shape of ionizable compounds like QCA.[4] To investigate the effect of pH, mobile phases were prepared using different additives:

  • pH 2.7: 0.1% Formic acid in water

  • pH 4.5: 10 mM Ammonium acetate in water

  • pH 6.8: 10 mM Ammonium acetate in water, adjusted with dilute ammonium hydroxide

The analysis was performed on a C18 column with an acetonitrile gradient.

Organic Modifier Evaluation

The choice of organic solvent in the mobile phase can influence selectivity. Acetonitrile and methanol were evaluated as the organic modifier (Mobile Phase B) using the optimized mobile phase pH on a C18 column.

Stationary Phase Selectivity

To assess the impact of the stationary phase on the separation, three different column chemistries were evaluated: C18, C8, and Phenyl-Hexyl. The optimized mobile phase composition was used for this evaluation.

Results and Discussion

The following tables summarize the quantitative data obtained during the optimization process. The key parameters evaluated are retention time (RT), peak asymmetry (As), and theoretical plates (N).

Table 1: Effect of Mobile Phase pH on QCA Separation (C18 Column, ACN Gradient)

Mobile Phase ApHRetention Time (min)Peak AsymmetryTheoretical Plates (N)
0.1% Formic Acid2.78.21.112,500
10 mM Ammonium Acetate4.56.51.58,900
10 mM Ammonium Acetate6.84.12.24,200

As expected for an acidic compound, lowering the pH of the mobile phase below the pKa of QCA (~2.91) resulted in increased retention, improved peak symmetry, and higher efficiency.[3][4] At pH 2.7, the analyte is protonated and interacts more strongly with the non-polar stationary phase.

Table 2: Comparison of Organic Modifiers (C18 Column, pH 2.7)

Organic ModifierRetention Time (min)Peak AsymmetryTheoretical Plates (N)
Acetonitrile8.21.112,500
Methanol9.51.211,800

Acetonitrile provided a shorter retention time and slightly better peak shape and efficiency compared to methanol.

Table 3: Evaluation of Stationary Phases (Mobile Phase: 0.1% FA in Water/ACN)

Stationary PhaseRetention Time (min)Peak AsymmetryTheoretical Plates (N)
C188.21.112,500
C87.11.310,900
Phenyl-Hexyl8.91.212,100

The C18 column provided the best overall performance with a good balance of retention, peak shape, and efficiency. The Phenyl-Hexyl column also showed good performance and could be a suitable alternative.

Optimized Chromatographic Conditions

Based on the optimization experiments, the following conditions are recommended for the separation of 2-Quinoxalinecarboxylic acid:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water (pH ≈ 2.7)

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for optimizing the HPLC conditions for 2-Quinoxalinecarboxylic acid separation.

G cluster_prep Preparation cluster_hplc HPLC Analysis & Optimization cluster_eval Evaluation cluster_final Final Method prep_std Prepare QCA Standard Solutions ph_opt pH Optimization (pH 2.7, 4.5, 6.8) prep_std->ph_opt prep_mp Prepare Mobile Phases (Varying pH and Organic Solvent) prep_mp->ph_opt org_opt Organic Modifier Evaluation (ACN vs. MeOH) ph_opt->org_opt Select Optimal pH stat_opt Stationary Phase Selection (C18, C8, Phenyl) org_opt->stat_opt Select Optimal Organic Modifier data_acq Data Acquisition (RT, Peak Shape, Efficiency) stat_opt->data_acq det_opt Determine Optimal Conditions data_acq->det_opt final_method Final Optimized HPLC Method det_opt->final_method

Caption: Workflow for HPLC method optimization for 2-Quinoxalinecarboxylic acid.

Conclusion

This application note provides a comprehensive protocol for the optimization of chromatographic conditions for the separation of 2-Quinoxalinecarboxylic acid. The results demonstrate the critical importance of mobile phase pH in achieving optimal separation for this acidic analyte. A C18 stationary phase with a mobile phase of 0.1% formic acid in water and acetonitrile under gradient elution was found to provide the best performance, yielding excellent peak shape and efficiency. These optimized conditions can be readily implemented in research and quality control laboratories for the reliable analysis of 2-Quinoxalinecarboxylic acid.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-Quinoxalinecarboxylic acid-d4. This deuterated analog is commonly used as an internal standard for the accurate quantification of 2-Quinoxalinecarboxylic acid, a metabolite of the veterinary drug carbadox. The protocol outlined below is applicable to researchers, scientists, and drug development professionals requiring precise measurement of this compound in various biological matrices. The method utilizes electrospray ionization in positive mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.

Introduction

2-Quinoxalinecarboxylic acid is a principal metabolite of carbadox, a veterinary drug previously used as an antibacterial agent and growth promotant in swine. Due to safety concerns, the use of carbadox has been banned in many countries, necessitating sensitive analytical methods to monitor its residues in food products of animal origin. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the clean-up of complex biological samples such as animal tissues.

Materials:

  • MAX SPE cartridges

  • Ethyl acetate

  • 0.1 M Sodium dihydrogen phosphate

  • Methanol

  • 0.2% Formic acid in water and methanol

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Homogenize 1 gram of the tissue sample.

  • Add 5 mL of a 1:9 (v/v) solution of ethyl acetate and 0.1 M sodium dihydrogen phosphate.

  • Vortex for 1 minute and sonicate for 15 minutes in a water bath at 40°C.[1]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 5 mL of methanol containing 0.2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

Experimental Workflow

Experimental Workflow sample Sample Homogenization extraction Liquid-Liquid Extraction sample->extraction Add Extraction Solvent spe Solid-Phase Extraction (SPE) extraction->spe Load Supernatant evaporation Evaporation to Dryness spe->evaporation Elute Analyte reconstitution Reconstitution evaporation->reconstitution Add Mobile Phase analysis LC-MS/MS Analysis reconstitution->analysis Inject Sample

Caption: A generalized workflow for sample preparation prior to LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B 0.2% Formic acid in Methanol
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Ion Source Temperature 120°C
Desolvation Temperature 350°C
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 10 L/min
Collision Gas Argon

MRM Transitions:

Based on the fragmentation pattern of 2-Quinoxalinecarboxylic acid, the following MRM transitions are proposed. The precursor ion for the d4-labeled standard is 4 Da higher than the unlabeled compound. The product ions are predicted based on the fragmentation of the unlabeled analog, primarily through the loss of CO2 (44 Da).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Quinoxalinecarboxylic acid175.1129.110020
This compound 179.1 133.1 100 20

Note: Collision energy should be optimized for the specific instrument being used.

Analyte Fragmentation Pathway

Fragmentation Pathway cluster_precursor Precursor Ion cluster_product Product Ion precursor [M+H]+ m/z = 179.1 product [M+H-CO2]+ m/z = 133.1 precursor->product Collision-Induced Dissociation (-46 Da, H2CO2)

Caption: Proposed fragmentation of this compound.

Quantitative Data

The following tables present representative data for a typical calibration curve and recovery experiment. This data is for illustrative purposes and should be generated by the end-user for their specific matrix and instrumentation.

Table 1: Calibration Curve for 2-Quinoxalinecarboxylic acid

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
2538,20050,3000.759
5076,00050,1501.515
100151,00050,2503.005

Linearity: R² > 0.995

Table 2: Recovery and Precision

Spiked Concentration (ng/g)Mean Measured Concentration (ng/g)Recovery (%)RSD (%) (n=6)
21.8894.06.5
2019.597.54.2
8078.998.63.1

Conclusion

The LC-MS/MS method described provides a highly selective and sensitive protocol for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for demanding research and regulatory applications. The provided parameters serve as a starting point and should be optimized for the specific instrumentation and matrix being analyzed.

References

Application Notes & Protocols for the Regulated Bioanalysis of 2-Quinoxalinecarboxylic Acid Using 2-Quinoxalinecarboxylic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Quinoxalinecarboxylic acid (QCA) is a significant metabolite of several quinoxaline-based compounds used in veterinary medicine, such as carbadox. Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and food safety studies. Regulated bioanalysis requires robust, validated methods to ensure data integrity and reliability for regulatory submissions. The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Quinoxalinecarboxylic acid-d4 (QCA-d4), is the gold standard in quantitative LC-MS/MS analysis. The SIL-IS mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis, thereby enhancing accuracy and precision.

This document provides detailed application notes and protocols for the determination of 2-Quinoxalinecarboxylic acid in plasma, utilizing this compound as an internal standard, in compliance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guidance.[1]

Bioanalytical Method Overview

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the sensitive and selective quantification of 2-Quinoxalinecarboxylic acid in plasma. The workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection. This compound is added at the beginning of the sample preparation process to ensure accurate quantification.

cluster_workflow Bioanalytical Workflow Sample Plasma Sample Collection IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Preparation Sample Preparation (Solid-Phase Extraction) IS_Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Processing & Quantification MS_Detection->Quantification

Caption: High-level workflow for the bioanalysis of 2-Quinoxalinecarboxylic acid.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Quinoxalinecarboxylic acid (purity ≥98%), this compound (isotopic purity ≥99%).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (K2-EDTA).

  • Supplies: Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase), microcentrifuge tubes, analytical balance, calibrated pipettes.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Quinoxalinecarboxylic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 2-Quinoxalinecarboxylic acid stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels (Low, Medium, High, and LLOQ) by spiking blank plasma with known amounts of 2-Quinoxalinecarboxylic acid from a separate stock solution than that used for CCs.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization.[2][3]

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex. Add 200 µL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins and adjust pH. Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

cluster_spe Solid-Phase Extraction Protocol Pretreat Plasma Sample + IS Pre-treatment (Acidification) Load Load Sample Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute

Caption: Detailed steps of the solid-phase extraction (SPE) procedure.

LC-MS/MS Conditions
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized, negative mode is common for carboxylic acids).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical - requires optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
2-Quinoxalinecarboxylic acid173.0129.0Negative
This compound177.0133.0Negative

Note: The precursor ion for the d4-labeled standard is +4 Da compared to the unlabeled analyte. The product ion would correspond to the loss of CO2 (44 Da), resulting in a fragment of m/z 129 for the analyte and m/z 133 for the internal standard. These transitions must be confirmed and optimized empirically.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[1][5][6] The following tables summarize the typical acceptance criteria and hypothetical validation data for this assay.

Calibration Curve and Linearity
ParameterAcceptance CriteriaHypothetical Result
Calibration Range To be determined based on expected concentrations.1 - 1000 ng/mL
Regression Model Linear, weighted (e.g., 1/x or 1/x²)1/x² weighting
Correlation (r²) ≥ 0.99> 0.995
Standard Accuracy Within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.Pass
Accuracy and Precision

Accuracy and precision are determined by analyzing QC samples at four levels in multiple replicates on different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Acceptance Criteria ≤15% (≤20% at LLOQ) 85-115% (80-120% at LLOQ) ≤15% (≤20% at LLOQ) 85-115% (80-120% at LLOQ)
LLOQ18.595.210.298.1
Low36.2102.37.5101.5
Medium1004.198.95.399.8
High8003.5101.54.8100.7
Selectivity, Matrix Effect, and Recovery
ParameterMethodologyAcceptance CriteriaHypothetical Result
Selectivity Analyze at least 6 different blank plasma lots.No significant interfering peaks at the retention times of the analyte (<20% of LLOQ) and IS (<5% of IS response).Pass
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma with the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.Pass
Recovery Compare the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma at low, medium, and high QC levels.Recovery should be consistent, precise, and reproducible.>85%

Signaling Pathways and Logical Relationships

The core principle behind using a stable isotope-labeled internal standard is to ensure that any variations in the analytical process affect both the analyte and the internal standard equally. This allows for a reliable ratio-based quantification.

cluster_logic Logic of Internal Standard Correction Analyte Analyte (2-Quinoxalinecarboxylic acid) Variation Analytical Variation (e.g., Matrix Effect, Ion Suppression) Analyte->Variation IS Internal Standard (this compound) IS->Variation Analyte_Response Analyte MS Response Variation->Analyte_Response IS_Response IS MS Response Variation->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Ratiometric correction using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable framework for the quantitative analysis of 2-Quinoxalinecarboxylic acid in plasma for regulated bioanalytical studies. Adherence to the detailed protocols and validation against established regulatory criteria will ensure the generation of high-quality data suitable for submission to regulatory agencies. The use of a stable isotope-labeled internal standard is paramount in mitigating potential matrix effects and other sources of analytical variability.

References

Application of 2-Quinoxalinecarboxylic Acid-d4 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The use of quinoxaline-based veterinary drugs, such as carbadox and olaquindox, in food-producing animals is a subject of regulatory scrutiny due to potential health risks associated with their residues. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various animal tissues. Carbadox and olaquindox are rapidly metabolized, and their residues are typically measured in the form of their more stable metabolites, quinoxaline-2-carboxylic acid (QCA) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA), respectively.

Accurate and sensitive analytical methods are crucial for monitoring these residues in food products to ensure consumer safety. The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative mass spectrometry to compensate for matrix effects and variations in sample preparation and instrument response. 2-Quinoxalinecarboxylic acid-d4 (QCA-d4) serves as an ideal internal standard for the analysis of QCA due to its similar chemical and physical properties to the unlabeled analyte. This application note provides a detailed protocol for the determination of QCA in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle

This method involves the extraction of QCA from animal tissues, followed by clean-up and analysis by LC-MS/MS. This compound is added to the sample at the beginning of the procedure to act as an internal standard, ensuring accurate quantification by correcting for any analyte loss during sample processing and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in a representative blank matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of quinoxalinecarboxylic acid residues in various animal tissues. These values are compiled from multiple studies and represent typical method performance.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Quinoxaline-2-carboxylic acid (QCA)Porcine Muscle & Liver-0.1[1]
Quinoxaline-2-carboxylic acid (QCA)Chicken Muscle & Liver-0.1[1]
Quinoxaline-2-carboxylic acid (QCA)Fish & Shrimp Muscle-0.1[1]
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)Porcine Muscle & Liver-0.1[1]
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)Chicken Muscle & Liver-0.1[1]
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)Fish & Shrimp Muscle-0.1[1]

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Quinoxaline-2-carboxylic acid (QCA)Porcine & Chicken Tissues0.1, 0.2, 1.062.4 - 1181.48 - 28.1
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)Porcine & Chicken Tissues0.1, 0.2, 1.062.4 - 1181.48 - 28.1
Quinoxaline-2-carboxylic acid (QCA)Pig Kidney101009.8
Quinoxaline-2-carboxylic acid (QCA)Pig Kidney5072 - 795.6 - 7.8

Experimental Protocols

Materials and Reagents
  • 2-Quinoxalinecarboxylic acid (QCA) analytical standard

  • This compound (QCA-d4) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Metaphosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

Equipment
  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Water bath or heating block

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Weigh 2g of homogenized tissue add_is Add this compound (Internal Standard) sample->add_is hydrolysis Alkaline or Acid Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup evaporation Evaporate to dryness under Nitrogen cleanup->evaporation reconstitution Reconstitute in mobile phase evaporation->reconstitution lcms Inject into LC-MS/MS reconstitution->lcms

Caption: Experimental workflow for the analysis of QCA in animal tissues.

Detailed Sample Preparation Protocol
  • Sample Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver, kidney) until a uniform consistency is achieved.

  • Sample Weighing and Fortification: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a known amount of this compound internal standard solution.

  • Hydrolysis: To release bound residues, perform either alkaline or acid hydrolysis.

    • Alkaline Hydrolysis: Add 5 mL of 0.1 M sodium hydroxide and incubate in a water bath at 80°C for 30 minutes.

    • Acid Hydrolysis: Add 5 mL of 0.2 M hydrochloric acid and incubate in a water bath at 60°C for 1 hour.[2]

  • Extraction: After hydrolysis, allow the sample to cool to room temperature. Neutralize the hydrolysate with acid or base. Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water). Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry column C18 Reverse-Phase Column mobile_phase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile column->mobile_phase ionization Electrospray Ionization (ESI+) Positive Mode mobile_phase->ionization injection Injection Volume: 5-10 µL injection->column detection Multiple Reaction Monitoring (MRM) ionization->detection transitions Monitor specific precursor-product ion transitions for QCA and QCA-d4 detection->transitions

Caption: LC-MS/MS analysis workflow.

LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Quinoxaline-2-carboxylic acid (QCA)175.1129.1102.1
This compound (QCA-d4)179.1133.1106.1

Note: MRM transitions should be optimized for the specific instrument being used.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of quinoxaline-2-carboxylic acid residues in animal tissues by LC-MS/MS. The detailed protocol and performance data presented in this application note demonstrate that the method is sensitive, accurate, and suitable for regulatory monitoring of veterinary drug residues in the food supply chain. The inclusion of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality data.

References

Application Notes and Protocols for the Quantification of 2-Quinoxalinecarboxylic Acid in Animal Tissues using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarboxylic acid (QCA) is a principal metabolite of certain veterinary drugs, such as carbadox and olaquindox.[1] Monitoring its concentration in animal tissues is crucial for food safety and pharmacokinetic studies.[2][3] The use of a stable isotope-labeled internal standard, such as deuterated 2-quinoxalinecarboxylic acid (QCA-d4), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This approach ensures high accuracy and precision by compensating for variations during sample preparation and analysis.

This document provides a detailed protocol for the quantification of QCA in various animal tissues, including liver, muscle, and kidney, using QCA-d4 as an internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Quinoxalinecarboxylic acid (QCA) reference standard (≥95% purity)

  • Deuterated 2-Quinoxalinecarboxylic acid (QCA-d4) internal standard (isotopic enrichment ≥99%)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank animal tissue (e.g., liver, muscle, kidney) from untreated animals

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve QCA and QCA-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the QCA primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the QCA-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 0.5 g of animal tissue into a homogenization tube.

    • Add 1.5 mL of deionized water.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.

    • Add 20 µL of the IS working solution (100 ng/mL QCA-d4).

    • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
QCA175.1129.120
QCA-d4179.1133.120

Quantitative Data Summary

The following tables summarize typical validation data for the quantification of QCA in animal tissues.

Table 1: Calibration Curve for QCA in Porcine Liver Homogenate

Concentration (ng/mL)Accuracy (%)Precision (%RSD)
198.56.2
5102.14.5
20101.33.1
5099.22.5
10099.82.1
250100.51.8
500100.11.5

Table 2: Recovery and Matrix Effect of QCA in Different Tissues

TissueFortification Level (ng/g)Recovery (%)Matrix Effect (%)
Liver592.395.8
10095.197.2
Muscle589.593.4
10091.894.6
Kidney590.194.1
10093.296.5

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

TissueLOD (ng/g)LOQ (ng/g)
Liver0.31.0
Muscle0.51.5
Kidney0.41.2

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification tissue Animal Tissue Sample (0.5g) homogenization Homogenize in 1.5mL Water tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate spike Spike with QCA-d4 Internal Standard homogenate->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial injection Inject Sample hplc_vial->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_area Calculate Peak Area Ratio (QCA/QCA-d4) data_processing->peak_area calibration_curve Generate Calibration Curve peak_area->calibration_curve concentration Determine QCA Concentration calibration_curve->concentration

Caption: Workflow for QCA quantification in animal tissues.

Logical_Relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output QCA QCA Sample_Prep Sample Preparation QCA->Sample_Prep QCA_d4 QCA-d4 (IS) QCA_d4->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Peak_Area_QCA Peak Area (QCA) LC_MS->Peak_Area_QCA Peak_Area_IS Peak Area (IS) LC_MS->Peak_Area_IS Ratio Area Ratio Peak_Area_QCA->Ratio Peak_Area_IS->Ratio Concentration Concentration Ratio->Concentration

Caption: Relationship between analytes, process, and data output.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in 2-Quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isotopic exchange of 2-Quinoxalinecarboxylic acid-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, focusing on isotopic exchange problems.

Problem 1: Incomplete Deuteration

Symptom: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy indicates a lower-than-expected level of deuterium incorporation.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Deuterium Source: The molar ratio of the deuterium source (e.g., D₂O, D₂ gas) to the substrate may be too low for complete exchange.Increase the excess of the deuterium source in the reaction mixture. For reactions in a solvent, use a deuterated solvent as the primary medium.
Ineffective Catalyst: The catalyst (e.g., Pd/C, Platinum) may be inactive or poisoned.[1][2]Use fresh catalyst for each reaction. Ensure the reaction setup is free of contaminants that could poison the catalyst. Consider screening different catalysts if the issue persists.[2][3]
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be sufficient for complete exchange.Systematically vary the reaction parameters. Increase the temperature or pressure gradually, and monitor the reaction progress over a longer period.
Steric Hindrance: The molecular structure of the quinoxaline ring might sterically hinder access to certain C-H bonds.Consider alternative labeling strategies, such as synthesis from a deuterated precursor like aniline-d5, which has been shown to yield high isotopic enrichment.[4]
Problem 2: Back-Exchange of Deuterium

Symptom: A previously deuterated sample shows a decrease in isotopic purity over time or during workup.

Possible Causes & Solutions:

CauseRecommended Action
Exposure to Protic Solvents: Washing with or purification using protic solvents (e.g., H₂O, methanol) can lead to the exchange of deuterium atoms with protons.Use deuterated solvents for all workup and purification steps. If unavoidable, minimize contact time with protic solvents and ensure the sample is thoroughly dried.
Acidic or Basic Conditions: Residual acid or base from the reaction can catalyze back-exchange, especially for more labile deuterium atoms.Neutralize the reaction mixture carefully before workup. Purify the compound to remove any acidic or basic impurities.
Storage Conditions: Improper storage can expose the compound to atmospheric moisture, leading to slow back-exchange.Store the deuterated compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.
Problem 3: Low Yield of Deuterated Product

Symptom: The overall yield of this compound after the labeling reaction is poor.

Possible Causes & Solutions:

CauseRecommended Action
Harsh Reaction Conditions: High temperatures or pressures, or highly active catalysts, may lead to degradation of the starting material or product.Optimize reaction conditions by starting with milder conditions and gradually increasing intensity. Monitor the reaction for the formation of byproducts.
Side Reactions: The reaction conditions may promote unintended side reactions, such as decarboxylation or ring opening.Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions to minimize their formation. For instance, photochemical methods can sometimes offer milder alternatives.[5][6]
Product Loss During Workup: The deuterated product may be lost during extraction, precipitation, or purification steps.Optimize the workup and purification protocol. Ensure the pH is appropriate for extraction and consider alternative purification methods like flash column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with high isotopic purity?

A1: Synthesis from a deuterated starting material, such as aniline-d5, has been demonstrated to produce this compound with very high isotopic enrichment (99.9%).[4] This approach often provides more precise and predictable labeling than direct H-D exchange on the final molecule.

Q2: How can I accurately determine the isotopic purity of my this compound?

A2: The two primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS can determine the overall deuterium incorporation by analyzing the molecular ion peak, while ¹H NMR can be used to assess the degree of deuteration at specific positions by observing the disappearance of proton signals.

Q3: Are there any specific safety precautions I should take when working with deuterium gas?

A3: Yes, deuterium gas is flammable and should be handled with the same precautions as hydrogen gas. Ensure your reaction is conducted in a well-ventilated fume hood, and use appropriate apparatus for handling flammable gases, such as a Parr shaker or a balloon setup.[1]

Q4: Can I use D₂O as a deuterium source for palladium-catalyzed H-D exchange?

A4: Yes, D₂O can be used as a deuterium source in combination with a transition metal catalyst like palladium.[7][8] This method can be a safer alternative to using deuterium gas.[7]

Experimental Protocols

General Protocol for Palladium-Catalyzed H/D Exchange

This protocol provides a general method for the deuteration of an aromatic compound like 2-Quinoxalinecarboxylic acid using a palladium catalyst and a deuterium source.

Materials:

  • 2-Quinoxalinecarboxylic acid

  • Palladium on carbon (Pd/C, 10% w/w)

  • Deuterium source (D₂ gas or D₂O)

  • Anhydrous deuterated solvent (e.g., dioxane-d8, THF-d8)

  • Round-bottom flask with a magnetic stir bar

  • Deuteration apparatus (e.g., balloon setup or high-pressure vessel)

Procedure:

  • In a round-bottom flask, combine 2-Quinoxalinecarboxylic acid (1.0 eq) and Pd/C (0.05 - 0.1 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous deuterated solvent to dissolve or suspend the substrate.

  • Evacuate the flask again and introduce the deuterium source (e.g., backfill with D₂ gas from a balloon or add D₂O).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress using TLC, LC-MS, or ¹H NMR.

  • Upon completion, carefully vent any excess deuterium gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the deuterated solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

  • Purify the product as needed, preferably using methods that avoid protic solvents.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the isotopic purity.[1]

Data Presentation

Table 1: Comparison of Deuteration Methods for 2-Quinoxalinecarboxylic acid

MethodDeuterium SourceCatalystSolventTemp (°C)Time (h)Isotopic Purity (%)Yield (%)
Example: Pd-CatalyzedD₂ gas10% Pd/CDioxane-d88024
Example: Acid-CatalyzedD₂OD₂SO₄D₂O10048
Example: PhotochemicalD₂OPhotocatalystAcetonitrile-d32512
Your Experiment 1
Your Experiment 2

Table 2: Stability of this compound in Various Solvents

SolventStorage Temp (°C)Time (days)Initial Isotopic Purity (%)Final Isotopic Purity (%)
Example: D₂O257
Example: CDCl₃257
Example: H₂O/MeCN (1:1)251
Your Experiment 1
Your Experiment 2

Visualizations

Troubleshooting_Workflow start Start: Isotopic Exchange Experiment issue Issue Encountered? start->issue incomplete Incomplete Deuteration issue->incomplete Yes back_exchange Back-Exchange issue->back_exchange Yes low_yield Low Yield issue->low_yield Yes end End: Successful Deuteration issue->end No inc_cause1 Check D Source Ratio incomplete->inc_cause1 inc_cause2 Check Catalyst Activity incomplete->inc_cause2 inc_cause3 Optimize Conditions (Temp, Time, Pressure) incomplete->inc_cause3 inc_cause4 Consider Synthetic Route incomplete->inc_cause4 be_cause1 Use Deuterated Solvents for Workup back_exchange->be_cause1 be_cause2 Neutralize Before Workup back_exchange->be_cause2 be_cause3 Store Under Inert Atmosphere back_exchange->be_cause3 ly_cause1 Use Milder Conditions low_yield->ly_cause1 ly_cause2 Analyze for Side Reactions low_yield->ly_cause2 ly_cause3 Optimize Purification low_yield->ly_cause3 Experimental_Workflow prep 1. Prepare Reaction (Substrate, Catalyst, Solvent) deuteration 2. Introduce Deuterium Source & Run Reaction prep->deuteration monitor 3. Monitor Progress (TLC, LC-MS, NMR) deuteration->monitor workup 4. Quench & Workup (Filter, Extract) monitor->workup Reaction Complete purify 5. Purify Product (e.g., Chromatography) workup->purify analyze 6. Characterize (NMR, MS for Purity) purify->analyze

References

preventing back-exchange of deuterium in labeled internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the back-exchange of deuterium in labeled internal standards, a critical factor for ensuring data accuracy and reproducibility in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled internal standard (IS) are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., mobile phase, sample diluent).[1][2] This phenomenon can compromise the integrity of quantitative analyses by altering the isotopic purity and concentration of the internal standard over time.[3] The consequence is a potential loss of accuracy and precision in the measurement of the target analyte.[4]

Q2: Which deuterium labels are most susceptible to back-exchange?

A2: Deuterium atoms located in chemically labile positions are most prone to exchange. These include deuterons attached to heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur.[2][5] Additionally, deuterium atoms on carbon atoms adjacent to carbonyl groups can be susceptible to exchange under certain pH conditions due to keto-enol tautomerism.[2][6] Labels on aromatic rings are generally more stable.[3]

Q3: What are the primary factors that promote deuterium back-exchange?

A3: Several experimental factors can influence the rate of deuterium back-exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange process.[7][8] The minimum rate of exchange for many compounds occurs in a pH range of approximately 2.5 to 3.0.[7][9]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[5][10]

  • Solvent Composition: Protic solvents like water and methanol can readily donate protons, facilitating back-exchange.[7][11]

  • Exposure Time: The longer the deuterated internal standard is exposed to unfavorable conditions (e.g., in an autosampler), the greater the extent of back-exchange.[1]

Q4: Are there alternatives to deuterium labeling to avoid back-exchange?

A4: Yes, using other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is an effective way to circumvent the issue of back-exchange.[2][11] These isotopes are not susceptible to exchange under typical analytical conditions. However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive than deuterium labeling.[2][11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to deuterium back-exchange.

Guide 1: Investigating Unexpected Signal Loss or Analyte Signal in Blanks

Symptoms:

  • A decreasing signal for the deuterated internal standard over an analytical run.

  • The appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte in blank samples that were only spiked with the internal standard.[11]

Troubleshooting Workflow:

G A Symptom Observed: - Decreasing IS signal - Analyte signal in blank B Perform Solvent Stability Test (Incubate IS in mobile phase/diluent) A->B C Analyze at Time Points (e.g., 0, 4, 8, 24 hours) B->C D Is analyte signal increasing or IS signal decreasing over time? C->D E YES: Back-exchange is likely occurring. D->E Yes F NO: Investigate other causes (e.g., instrument instability, adsorption). D->F No G Optimize Experimental Conditions (See Guide 2) E->G H Review IS Structure: Is the label in a labile position? E->H I YES: Consider a different IS (e.g., ¹³C, ¹⁵N, or different D-label position). H->I Yes J NO: Re-evaluate solvent stability test and other potential issues. H->J No

Caption: Troubleshooting workflow for deuterium back-exchange.

Guide 2: Protocol for Minimizing Back-Exchange During LC-MS Analysis

This protocol outlines key steps to minimize deuterium loss during sample preparation and analysis.

Key Principle: The rate of hydrogen-deuterium exchange can be significantly slowed by maintaining low temperatures and controlling the pH of the solutions.[12][13]

Experimental Protocol:

  • Sample Preparation and Storage:

    • Whenever possible, store stock solutions of deuterated internal standards in aprotic solvents like acetonitrile or dioxane.[11]

    • If aqueous solutions are necessary, use D₂O-based buffers.[11]

    • For long-term storage, keep solutions at low temperatures (-20°C or -80°C).[5][11]

    • If samples are to be stored in the autosampler for an extended period, ensure the autosampler is cooled.

  • Mobile Phase and Diluent Optimization:

    • Adjust the pH of the aqueous mobile phase and sample diluent to the range where exchange is minimal, typically pH 2.5-3.0, using an acid like formic acid.[11][14]

    • Minimize the time the internal standard is in contact with the aqueous mobile phase before injection.

  • LC System Conditions:

    • Perform chromatographic separations at a low temperature (e.g., 4°C) to reduce the rate of back-exchange on the column.[13]

    • Use a high-efficiency UPLC system to shorten analysis times, which reduces the overall time for back-exchange to occur.[10]

  • Mass Spectrometer Settings:

    • Monitor the mass transitions for both the deuterated internal standard and the potential unlabeled analyte to assess the extent of back-exchange in real-time.[11]

Data and Methodologies

Table 1: Factors Influencing Deuterium Back-Exchange Rates
FactorCondition Promoting ExchangeRecommended Condition to Minimize ExchangeRationale
pH Acidic (<2) or Basic (>7)pH 2.5 - 3.0The rate of H/D exchange is at a minimum in this pH range for many compounds.[7][9]
Temperature High TemperatureLow Temperature (e.g., 4°C, -20°C)Reduces the kinetic energy of molecules, slowing the reaction rate.[5][10]
Solvent Protic (Water, Methanol)Aprotic (Acetonitrile, Dioxane) or D₂OAprotic solvents lack exchangeable protons, while D₂O reduces the proton concentration.[11]
Label Position On Heteroatoms (O, N, S), alpha to CarbonylsOn stable positions (e.g., aromatic rings)Deuterium on these positions is less chemically labile.[2][3]
Experimental Protocol: Solvent Stability Assessment

This protocol is designed to determine the stability of a deuterated internal standard in the analytical solvent and mobile phase.

Objective: To quantify the extent of deuterium back-exchange over a typical analytical run time.

Methodology:

  • Solution Preparation:

    • Solution A: Prepare a solution containing both the unlabeled analyte and the deuterated internal standard in the initial mobile phase or sample diluent.

    • Solution B: Prepare a solution containing only the deuterated internal standard in the same solvent.[1]

  • Initial Analysis (t=0):

    • Inject both solutions at the beginning of your analytical run and record the peak areas for both the analyte and the internal standard.[1]

  • Incubation:

    • Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., at a specific temperature).[1]

  • Time-Point Analysis:

    • Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]

  • Data Analysis:

    • In Solution A: Monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[1]

    • In Solution B: Monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D exchange.[1]

Visualizing the Mechanism

The back-exchange of deuterium is often catalyzed by acid or base. The following diagram illustrates a simplified mechanism for acid-catalyzed back-exchange.

G cluster_0 Acid-Catalyzed Back-Exchange A R-D (Deuterated Standard) C [R-DH]⁺ (Protonated Intermediate) A->C + H₃O⁺ B H₃O⁺ (Hydronium Ion from Solvent) E R-H (Exchanged Standard) C->E - H₂DO⁺ D H₂O (Water) F H₂DO⁺

References

impact of pH and temperature on the stability of 2-Quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the impact of pH and temperature on the stability of 2-Quinoxalinecarboxylic acid-d4. The information herein is based on general principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These protocols and data are intended to serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A forced degradation study, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[1][2][3] This is crucial for developing stable formulations, understanding the intrinsic stability of the molecule, and establishing stability-indicating analytical methods.[1][2]

Q2: What are the typical stress conditions for evaluating the stability of a compound like this compound?

According to ICH guidelines, stress testing typically includes exposure to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][4] For pH and temperature stability, the focus would be on acid/base hydrolysis at various temperatures.

Q3: How much degradation should I aim for in a forced degradation study?

The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[1] Too little degradation may not reveal all potential degradation pathways, while excessive degradation can lead to the formation of secondary, irrelevant products.[5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[6][7] This method should be able to separate the intact this compound from its degradation products, ensuring accurate quantification of the parent compound and detection of impurities.[6][7]

Troubleshooting Guide

Problem 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[8]

    • Increase the temperature of the study (e.g., in 10°C increments).[9]

    • Extend the duration of exposure to the stress condition.

Problem 2: The compound degrades completely or too extensively.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base.

    • Lower the temperature of the study.

    • Shorten the exposure time.

    • Ensure proper neutralization of acidic/basic samples before analysis to prevent further degradation.

Problem 3: Poor resolution between the parent compound and degradation peaks in the chromatogram.

  • Possible Cause: The analytical method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition or gradient profile in your HPLC method.

    • Consider a different column chemistry.

    • Modify the detection wavelength to enhance the response of certain degradants.

Problem 4: The mass balance of the study is below 95%.

  • Possible Cause: Not all degradation products are being detected by the analytical method.

  • Troubleshooting Steps:

    • Ensure the detection wavelength is appropriate for all potential degradants. A photodiode array (PDA) detector can be useful to examine the UV spectra of all peaks.

    • Check if any degradants are non-chromophoric or volatile under the analytical conditions.

    • Consider the possibility of the degradant precipitating out of solution.

Illustrative Stability Data

The following table provides a hypothetical summary of the stability of this compound under various pH and temperature conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

pHTemperature (°C)Duration (hours)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
2.060248.51
2.0802415.22
7.06024< 1.00
7.080242.11
12.0602412.82
12.0802425.43

Experimental Protocols

Protocol 1: Acid and Base Hydrolysis

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before dilution and analysis by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of hydrochloric acid (HCl) before dilution and analysis by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the acid and base solutions and subject it to the same temperature conditions.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Protocol 2: Thermal Degradation (in Solution)

This protocol describes a method for evaluating the thermal stability of this compound in solution.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in different pH buffers (e.g., pH 2.0, 7.0, and 12.0).

  • Incubation:

    • Place the prepared solutions in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C or 80°C).

    • Protect the samples from light.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze the samples directly (after cooling to room temperature) using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of remaining this compound at each time point to assess the rate of degradation.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results & Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base thermal Thermal Stress (e.g., Neutral pH, 80°C) start->thermal sample_acid Sample at Time Points & Neutralize acid->sample_acid sample_base Sample at Time Points & Neutralize base->sample_base sample_thermal Sample at Time Points & Cool thermal->sample_thermal hplc Stability-Indicating HPLC Analysis sample_acid->hplc sample_base->hplc sample_thermal->hplc eval Calculate % Degradation Identify Degradants Assess Mass Balance hplc->eval

References

Technical Support Center: Managing Matrix Effects in the Bioanalysis of 2-Quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the bioanalysis of 2-Quinoxalinecarboxylic acid.

Troubleshooting Guide

Issue: Poor sensitivity and inconsistent results for 2-Quinoxalinecarboxylic acid in plasma/tissue samples.

This is often a primary indicator of matrix effects, where endogenous components of the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2]

Initial Assessment:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A continuous infusion of a standard solution of 2-Quinoxalinecarboxylic acid into the MS detector, while a blank matrix extract is injected into the LC system, will show a dip or rise in the baseline at the retention time of interfering components.[2]

  • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of 2-Quinoxalinecarboxylic acid in a spiked blank matrix extract to the peak area of a pure standard solution at the same concentration. A significant difference indicates the presence of matrix effects.[2]

Troubleshooting Workflow:

Troubleshooting Workflow for Matrix Effects A Inconsistent Results or Low Sensitivity B Perform Qualitative & Quantitative Matrix Effect Assessment A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation C->D Yes I No Significant Matrix Effect Proceed with Method Validation C->I No E Optimize Chromatographic Conditions D->E F Utilize Appropriate Internal Standard E->F G Re-evaluate Matrix Effect F->G H Method Validation G->H

Caption: A step-by-step workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of 2-Quinoxalinecarboxylic acid?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] For 2-Quinoxalinecarboxylic acid, which is an acidic compound, endogenous components in biological matrices like plasma, urine, or tissue homogenates can suppress or enhance its signal during LC-MS/MS analysis. This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2][3]

Q2: Which sample preparation technique is most effective at reducing matrix effects for 2-Quinoxalinecarboxylic acid?

A2: The choice of sample preparation is critical. While Protein Precipitation (PPT) is a simple technique, it is often the least effective at removing interfering matrix components.[4] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective.[4][5] For an acidic analyte like 2-Quinoxalinecarboxylic acid, adjusting the pH of the sample to two units below its pKa will render it uncharged, allowing for efficient extraction with an organic solvent during LLE.[5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts and significantly reduce matrix effects.[4]

Sample Preparation Method Comparison

Method Principle Pros Cons Relevance for 2-Quinoxalinecarboxylic Acid
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[4]Simple, fast, and inexpensive.Least effective in removing matrix components, leading to significant matrix effects.[4]Not recommended for achieving high sensitivity and accuracy.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[5]Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar analytes.[4]Effective if the pH is adjusted to suppress the ionization of the carboxylic acid group.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than PPT and LLE, with high analyte recovery.More expensive and requires method development.Mixed-mode or polymeric SPE cartridges are highly effective.[4]
HybridSPE®-Phospholipid Targeted removal of phospholipids, a major source of matrix effects.Highly selective for phospholipid removal.May not remove other interfering substances.Recommended for plasma and serum samples where phospholipids are a major concern.

Q3: How can I optimize my LC-MS/MS conditions to minimize matrix effects for 2-Quinoxalinecarboxylic acid?

A3: Chromatographic separation is key to resolving 2-Quinoxalinecarboxylic acid from interfering matrix components.

  • Column Choice: A C18 column is commonly used for the separation of quinoxaline derivatives.[6][7]

  • Mobile Phase: Using a mobile phase containing a low concentration of formic acid (e.g., 0.1-0.2%) can improve peak shape and ionization efficiency.[6][7] The pH of the mobile phase can be adjusted to alter the retention of basic analytes relative to phospholipids.[4]

  • Gradient Elution: A well-optimized gradient can separate the analyte from the majority of matrix components, especially early-eluting salts and late-eluting phospholipids.

  • UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and sensitivity, which can help in separating the analyte from matrix interferences.[4]

Q4: What is the role of an internal standard (IS) in managing matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects.[8] A stable isotope-labeled (SIL) internal standard of 2-Quinoxalinecarboxylic acid is the ideal choice.[8] The SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by matrix effects in the same way.[8] This allows for accurate quantification as the ratio of the analyte to the IS remains constant even if ion suppression or enhancement occurs. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[8]

Internal Standard Selection Logic

Internal Standard Selection A Need for an Internal Standard B Is a Stable Isotope-Labeled (SIL) Internal Standard Available? A->B C Use SIL-IS (Optimal Choice) B->C Yes D Select a Structural Analog with similar physicochemical properties B->D No F Validate IS performance carefully C->F E Ensure IS co-elutes with the analyte and does not suffer from different matrix effects D->E E->F

Caption: Decision process for selecting an appropriate internal standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Quinoxalinecarboxylic Acid from Plasma

  • Sample Preparation: To 100 µL of plasma sample, add the internal standard solution.

  • pH Adjustment: Add a small volume of a suitable acid (e.g., HCl) to adjust the pH to approximately 2 units below the pKa of 2-Quinoxalinecarboxylic acid.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.[7]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Quinoxalinecarboxylic Acid from Tissue Homogenate

  • Sample Pre-treatment: Homogenize the tissue sample and perform acid hydrolysis if necessary to release bound residues.[9]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[9]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the 2-Quinoxalinecarboxylic acid and internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[9]

LC-MS/MS Parameters for Quinoxaline Analysis

Parameter Typical Conditions Reference
LC Column C18 (e.g., 50-100 mm x 2.1 mm, 1.7-1.9 µm)[6][7]
Mobile Phase A 0.1-0.2% Formic Acid in Water[6][7]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[7][10]
Flow Rate 0.3 mL/min[7][10]
Injection Volume 5-10 µL[7][10]
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode[7]
Scan Type Multiple Reaction Monitoring (MRM)[6]

Note: These protocols and parameters are general starting points and should be optimized for your specific application and instrumentation.[7]

References

Technical Support Center: Optimizing Sample Cleanup for 2-Quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize sample cleanup protocols and reduce ion suppression for the analysis of 2-Quinoxalinecarboxylic acid by LC-MS.

Troubleshooting Guide

Q1: I am observing a weak signal and poor sensitivity for 2-Quinoxalinecarboxylic acid in my LC-MS/MS analysis. What are the likely causes and how can I fix it?

A1: A weak signal for 2-Quinoxalinecarboxylic acid is a common problem often caused by ion suppression. Ion suppression occurs when co-eluting matrix components from the sample interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

Initial Troubleshooting Steps:

  • Confirm Instrument Performance: Analyze a pure standard solution of 2-Quinoxalinecarboxylic acid to ensure the LC-MS system is performing optimally.

  • Evaluate Matrix Effects: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of a 2-Quinoxalinecarboxylic acid solution into the MS while injecting a blank, extracted sample matrix. Dips in the baseline signal indicate retention times where ion suppression is occurring.[4]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider more rigorous cleanup techniques.

Solutions to Improve Signal Intensity:

  • Optimize Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] See the detailed protocols below for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Adjust your chromatographic method to separate 2-Quinoxalinecarboxylic acid from the ion-suppressing regions of the chromatogram.[4][6] This can be achieved by changing the gradient, mobile phase composition, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this will also dilute your analyte, so this approach is best for samples with concentrations well above the limit of detection.

Q2: My results for 2-Quinoxalinecarboxylic acid show high variability and poor reproducibility. Could this be related to sample cleanup?

A2: Yes, high variability is a classic symptom of inconsistent matrix effects. If the concentration of ion-suppressing components varies between your samples, the degree of ion suppression will also vary, leading to poor reproducibility.[7][8]

To improve reproducibility:

  • Standardize Sample Cleanup: Ensure your chosen sample preparation protocol is followed precisely for all samples, standards, and quality controls.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2-Quinoxalinecarboxylic acid is highly recommended. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and improving reproducibility.

  • Implement a More Robust Cleanup Method: Methods like SPE and LLE generally provide cleaner extracts and more consistent results compared to protein precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is 2-Quinoxalinecarboxylic acid and what are its key properties for sample preparation?

A1: 2-Quinoxalinecarboxylic acid is a carboxylic acid. Its key property for sample preparation is its acidic nature. This allows for its charge state to be manipulated by adjusting the pH of the sample solution. In acidic conditions (pH < pKa), it will be in its neutral form, making it more amenable to extraction with organic solvents. In basic conditions (pH > pKa), it will be deprotonated and negatively charged, making it more soluble in aqueous solutions. This property is fundamental to developing effective LLE and SPE methods.

Q2: What are the most common sources of ion suppression when analyzing biological samples?

A2: In biological matrices like plasma or serum, the most common sources of ion suppression are phospholipids, salts, and proteins.[3][7][9] Phospholipids are particularly problematic in positive electrospray ionization (+ESI) and often co-elute with many analytes.[7] Inadequate removal of these endogenous components is a primary reason for poor assay performance.

Q3: Which sample cleanup technique is best for 2-Quinoxalinecarboxylic acid?

A3: The "best" technique depends on the required sensitivity, sample throughput, and the complexity of the sample matrix. Here's a general comparison:

  • Protein Precipitation (PPT): The simplest and fastest method, but often results in the least clean extract and is more prone to ion suppression.[6] It is suitable for high-concentration samples or when high throughput is the primary concern.

  • Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT by taking advantage of the analyte's solubility in different immiscible liquids.[6] By manipulating the pH, 2-Quinoxalinecarboxylic acid can be selectively extracted, leaving many interferences behind.[10]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the highest recovery. SPE can be highly selective and is often considered the gold standard for removing interfering matrix components.[9] A variety of sorbents are available to specifically target acidic compounds.

Below is a table summarizing typical performance characteristics of these techniques for an acidic analyte like 2-Quinoxalinecarboxylic acid.

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for 2-Quinoxalinecarboxylic Acid in Human Plasma

Sample Cleanup MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 9540 - 70< 15
Liquid-Liquid Extraction (LLE)70 - 8580 - 95< 10
Solid-Phase Extraction (SPE)90 - 10595 - 105< 5

Note: These are representative values. Actual results may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[11]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Compounds

  • To 100 µL of plasma sample, add the internal standard and 50 µL of 2% formic acid to acidify the sample (this ensures 2-Quinoxalinecarboxylic acid is in its neutral form).

  • Add 600 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode anion exchange SPE cartridge, which is effective for extracting acidic compounds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 100 µL of plasma by adding the internal standard and diluting with 400 µL of 2% formic acid. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elution: Elute the 2-Quinoxalinecarboxylic acid from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the acidic analyte, disrupting its interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS system.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Pretreatment Pre-treatment (e.g., add IS) Sample->Pretreatment PPT Protein Precipitation Pretreatment->PPT Simple LLE Liquid-Liquid Extraction Pretreatment->LLE Cleaner SPE Solid-Phase Extraction Pretreatment->SPE Cleanest Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow from sample preparation to data analysis.

DecisionTree Start Start: Ion Suppression Issue with 2-Quinoxalinecarboxylic Acid Throughput Is high throughput critical? Start->Throughput Sensitivity Is maximum sensitivity required? Throughput->Sensitivity No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes LLE_or_SPE Is method development time a constraint? Sensitivity->LLE_or_SPE No SPE Use Solid-Phase Extraction (SPE) Sensitivity->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) LLE_or_SPE->LLE Yes LLE_or_SPE->SPE No

Caption: Decision tree for selecting a sample cleanup method.

IonSuppression cluster_source ESI Source cluster_droplet Charged Droplet ESI_Tip ESI Tip Analyte Analyte ESI_Tip->Analyte Analyte + Matrix MS_Inlet MS Inlet Analyte->MS_Inlet Reduced Analyte Ions (Suppression) Matrix Matrix Matrix->MS_Inlet Matrix Ions

Caption: Mechanism of ion suppression in the ESI source.

References

improving peak shape and resolution for 2-Quinoxalinecarboxylic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Quinoxalinecarboxylic Acid

Welcome to the technical support center for the HPLC analysis of 2-Quinoxalinecarboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and recommended experimental protocols to help you overcome common chromatographic challenges such as poor peak shape and inadequate resolution.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: My 2-Quinoxalinecarboxylic acid peak is tailing severely (Tailing Factor > 1.2).

Peak tailing is the most common issue for acidic analytes and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1]

  • Cause A: Secondary Silanol Interactions

    • Explanation: 2-Quinoxalinecarboxylic acid has a carboxylic acid group. If the mobile phase pH is not low enough, this group can deprotonate (ionize) and interact with residual silanol groups on the silica-based column surface, causing peak tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH. The most effective way to prevent tailing is to suppress the ionization of both the analyte and the surface silanols.[3] Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 using an acid like phosphoric acid or formic acid.[4][5] A general rule is to set the pH at least 2 units below the analyte's pKa.[5]

    • Solution 2: Use a High-Quality, End-capped Column. Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[1][2][6]

    • Solution 3: Increase Buffer Strength. If you are using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to control the mobile phase pH effectively throughout the gradient.[3][4]

  • Cause B: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6] If all peaks in your chromatogram are tailing, this may be the cause.[6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[4]

  • Cause C: Column Contamination or Degradation

    • Explanation: Accumulation of contaminants on the column frit or degradation of the packed bed can lead to poor peak shape.[6] This can also manifest as increased backpressure.[4]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile for reversed-phase).[4] If this fails, replace the column with a new one and use a guard column to protect it.[1]

Problem 2: I cannot resolve 2-Quinoxalinecarboxylic acid from a nearby impurity.

Poor resolution means the peaks are not sufficiently separated. Resolution can be improved by increasing column efficiency, altering retention (capacity factor), or changing selectivity.

  • Cause A: Insufficient Selectivity

    • Explanation: Selectivity (α) describes the ability of the chromatographic system to distinguish between two analytes. If it's too low, the peaks will overlap.[7] Selectivity is influenced by the mobile phase, stationary phase, and temperature.[7]

    • Solution 1: Change Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter elution patterns and often improves the separation of closely eluting peaks.[6]

    • Solution 2: Adjust Mobile Phase pH. For ionizable compounds like 2-Quinoxalinecarboxylic acid, small changes in pH can cause significant shifts in retention time and selectivity, potentially resolving co-eluting peaks.[8][9]

    • Solution 3: Change the Stationary Phase. If mobile phase adjustments are insufficient, changing the column chemistry is a powerful option. For example, switching from a C18 to a Phenyl-Hexyl or a Polar-Embedded column provides a different selectivity.[10]

  • Cause B: Low Column Efficiency

    • Explanation: Low efficiency results in broad peaks, which are more likely to overlap. Efficiency is related to the column's theoretical plates (N).

    • Solution 1: Use a High-Efficiency Column. Increase efficiency by using a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column (e.g., 150 mm or 250 mm).[2][11]

    • Solution 2: Optimize Flow Rate. Lowering the flow rate can sometimes increase efficiency, but be mindful of increasing analysis time.

    • Solution 3: Minimize Extra-Column Volume. Ensure you are using tubing with a narrow internal diameter and that all connections are secure to prevent band broadening outside of the column.[2][4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting pH for my mobile phase? For 2-Quinoxalinecarboxylic acid, a starting pH of 2.5 to 3.5 is recommended.[12] This low pH ensures the carboxylic acid functional group is fully protonated (neutral), minimizing secondary interactions with the column and leading to a sharp, symmetrical peak shape.[5][9]

  • Q2: Which column should I choose for my analysis? A high-quality, end-capped C18 or C8 column is an excellent starting point.[10] These columns provide good retention for moderately polar compounds and have minimal residual silanol activity, which is crucial for achieving good peak shape for acids.[7] If issues persist, consider a column with alternative selectivity.

  • Q3: Can I use methanol instead of acetonitrile? Yes. Methanol and acetonitrile have different solvent properties and will provide different selectivity. If you are struggling with co-elution, switching your organic modifier is a valuable tool for changing the peak spacing.[6]

  • Q4: My retention times are drifting. What could be the cause? Retention time instability is often due to an improperly equilibrated column or a mobile phase that is not adequately buffered.[8] Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. If the problem continues, confirm that your buffer is correctly prepared, within its effective pH range, and at a sufficient concentration (20-50 mM).[4]

Data Presentation

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

This table illustrates how adjusting mobile phase pH can impact the retention, peak shape, and resolution of 2-Quinoxalinecarboxylic acid from a hypothetical impurity.

pH of Aqueous PhaseAnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Impurity
5.5 Impurity4.11.1\multirow{2}{}{0.8 (Poor)}
2-Quinoxalinecarboxylic acid4.52.1 (Tailing)
3.5 Impurity4.81.1\multirow{2}{}{1.6 (Good)}
2-Quinoxalinecarboxylic acid5.81.4 (Acceptable)
2.5 Impurity5.11.0\multirow{2}{*}{2.2 (Excellent)}
2-Quinoxalinecarboxylic acid6.51.1 (Symmetrical)

Data is illustrative and based on established chromatographic principles.

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of 2-Quinoxalinecarboxylic acid. Optimization may be required based on your specific sample matrix and instrument.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC System
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Hold at 70% B for 2 minutes
Return to 10% B over 1 minute
Equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent 50:50 Water:Acetonitrile
Detection UV at 254 nm or 320 nm

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Assess Peak Tailing Tf > 1.2? check_mp Check Mobile Phase start->check_mp check_col Check Column start->check_col check_other Check Other Factors start->check_other mp_ph Is pH 2.5-3.5? check_mp->mp_ph mp_buffer Is buffer conc. 20-50 mM? check_mp->mp_buffer mp_ph->mp_buffer Yes adjust_ph ACTION: Lower pH with acid (e.g., 0.1% H3PO4) mp_ph->adjust_ph No adjust_buffer ACTION: Increase buffer concentration mp_buffer->adjust_buffer No col_chem Is column end-capped and high purity? check_col->col_chem col_age Is column old or contaminated? check_col->col_age col_chem->col_age Yes change_col ACTION: Use modern, end-capped C18 or C8 column col_chem->change_col No flush_col ACTION: Flush column or replace if needed col_age->flush_col Yes overload Is sample concentration too high? check_other->overload dilute ACTION: Dilute sample or reduce injection volume overload->dilute Yes

A logical workflow for diagnosing and fixing peak tailing issues.

Diagram 2: Effect of Mobile Phase pH on Analyte Ionization and Retention

G cluster_high_ph High pH (e.g., > 5) cluster_low_ph Low pH (e.g., < 3) analyte_ion 2-Quinoxalinecarboxylic Acid (Anionic, -COO⁻) interaction Ionic Repulsion & Secondary Interactions analyte_ion->interaction Attraction to any positive sites silanol_ion Silica Surface (Ionized, -SiO⁻) silanol_ion->interaction Repels analyte result_high Result: Peak Tailing & Poor Retention interaction->result_high analyte_neutral 2-Quinoxalinecarboxylic Acid (Neutral, -COOH) retention Ideal Hydrophobic Interaction analyte_neutral->retention Retained by c18 C18 Stationary Phase (Hydrophobic) c18->retention result_low Result: Sharp Peak & Good Retention retention->result_low

Impact of mobile phase pH on analyte state and chromatographic outcome.

References

addressing poor recovery of 2-Quinoxalinecarboxylic acid during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Quinoxalinecarboxylic acid (QCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of QCA from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Quinoxalinecarboxylic acid that influence its extraction?

A1: Understanding the physicochemical properties of 2-Quinoxalinecarboxylic acid is crucial for developing an effective extraction protocol. As an acidic compound, its solubility is highly dependent on pH. Below is a summary of its key properties.

Table 1: Physicochemical Properties of 2-Quinoxalinecarboxylic Acid

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Melting Point 208 °C (decomposes)[1]
Predicted pKa 2.91 ± 0.30[2]
Solubility Slightly soluble in DMSO and Methanol[2][3]
Appearance Yellowish-green crystalline powder[2]

Q2: I am experiencing low recovery of 2-Quinoxalinecarboxylic acid. What are the most common causes?

A2: Low recovery of QCA is a common issue that can stem from several factors. The most frequent causes include:

  • Improper pH of the sample: Since QCA is an acidic compound with a predicted pKa of ~2.91, the pH of the sample solution must be adjusted to ensure it is in its neutral, unionized form for efficient extraction into an organic solvent.[2]

  • Inappropriate solvent selection for Liquid-Liquid Extraction (LLE): The chosen organic solvent may not have the optimal polarity to effectively partition the QCA from the aqueous sample matrix.

  • Suboptimal Solid-Phase Extraction (SPE) sorbent or elution solvent: The SPE sorbent may not be retaining the analyte effectively, or the elution solvent may not be strong enough to desorb it completely.

  • Analyte degradation: QCA may be unstable under certain pH or temperature conditions, leading to degradation during the extraction process.

  • Incomplete elution from the matrix: The analyte may be strongly bound to the sample matrix, particularly in complex biological samples, requiring more rigorous extraction conditions.

Q3: How does pH adjustment impact the extraction efficiency of 2-Quinoxalinecarboxylic acid?

A3: pH plays a critical role in the extraction of acidic compounds like QCA. To maximize its partition into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. With a predicted pKa of approximately 2.91, acidifying the sample to a pH of ~1 will ensure that the carboxylic acid group is protonated, making the molecule less polar and more soluble in the organic phase.[2] Conversely, for extraction into an aqueous phase from an organic solvent, the pH should be raised to at least 2 pH units above the pKa (i.e., pH > 5), which will deprotonate the carboxylic acid, making it a more polar carboxylate salt that is more soluble in the aqueous phase.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for the extraction of 2-Quinoxalinecarboxylic acid from an aqueous sample. Optimization may be required based on the specific sample matrix.

  • Sample Preparation:

    • To 1 mL of the aqueous sample, add a strong acid (e.g., 1M HCl) dropwise to adjust the pH to ~1. This ensures the QCA is in its unionized form.

  • Solvent Addition:

    • Add 2 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection:

    • Carefully collect the upper organic layer containing the extracted QCA using a pipette.

  • Repeat Extraction (Optional but Recommended):

    • For improved recovery, repeat the extraction process (steps 2-4) on the remaining aqueous layer with a fresh aliquot of the organic solvent. Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general procedure for the extraction and clean-up of QCA from a liquid sample using a polymeric SPE sorbent.

  • Sample Pre-treatment:

    • Adjust the pH of the sample to ~1 by adding a suitable acid.

    • Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning:

    • Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unretained interfering compounds.

    • Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained QCA from the cartridge with 2 mL of a strong organic solvent, such as methanol containing a small percentage of acid (e.g., 2% formic acid in methanol).

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Troubleshooting Guide

Table 2: Troubleshooting Poor Recovery of 2-Quinoxalinecarboxylic Acid

IssuePotential CauseRecommended Solution
Low Recovery in LLE Incorrect pH: The pH of the aqueous sample is too high, causing QCA to be in its ionized form.Adjust the sample pH to ~1 using a strong acid like HCl before extraction.
Inappropriate Solvent: The extraction solvent is not polar enough to partition the QCA effectively.Try a more polar, water-immiscible solvent like ethyl acetate. Perform multiple extractions with smaller volumes of solvent.
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, trapping the analyte at the interface.Use gentle inversions instead of vigorous shaking. Adding a small amount of salt (salting out) can also help break the emulsion.
Low Recovery in SPE Incorrect Sorbent: The chosen SPE sorbent is not suitable for retaining QCA.Use a mixed-mode anion exchange sorbent (e.g., Oasis MAX) which is designed to retain acidic compounds.[4]
Sample Breakthrough: The sample is loaded onto the cartridge too quickly, not allowing for sufficient interaction with the sorbent.Decrease the flow rate during sample loading to 1-2 mL/min.
Incomplete Elution: The elution solvent is not strong enough to desorb the QCA from the sorbent.Use a stronger elution solvent. For anion exchange sorbents, a basic modifier in the elution solvent (e.g., 2% ammonium hydroxide in methanol) is often effective.
High Variability in Results Inconsistent pH Adjustment: Small variations in pH can significantly affect extraction efficiency.Use a calibrated pH meter and ensure consistent pH adjustment for all samples.
Inconsistent Technique: Variations in vortexing time, shaking intensity, or flow rates can lead to variable results.Standardize all steps of the extraction protocol and consider using automated systems for better reproducibility.
Poor Purity of Extract Co-extraction of Interferences: The extraction conditions are not selective enough, leading to the co-extraction of matrix components.For LLE, consider a back-extraction step. Extract QCA into an organic solvent, then back-extract into a basic aqueous solution (pH > 5). Re-acidify the aqueous phase and re-extract into a clean organic solvent. For SPE, optimize the wash steps with solvents of intermediate polarity to remove interferences before eluting the analyte.

Visualizations

Chemical Structure and Properties

G Figure 1. Chemical Structure of 2-Quinoxalinecarboxylic Acid cluster_0 2-Quinoxalinecarboxylic acid cluster_1 Key Properties structure structure pKa Predicted pKa: 2.91 ± 0.30 MW MW: 174.16 g/mol Solubility Slightly soluble in DMSO, Methanol

Figure 1. Chemical Structure and Key Properties of 2-Quinoxalinecarboxylic Acid
Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start: Aqueous Sample ph_adjust Adjust pH to ~1 (e.g., with HCl) start->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent extract Vortex & Centrifuge add_solvent->extract collect_organic Collect Organic Layer extract->collect_organic repeat_extraction Repeat Extraction (Optional) collect_organic->repeat_extraction repeat_extraction->add_solvent Yes combine_extracts Combine Organic Extracts repeat_extraction->combine_extracts No dry_concentrate Dry & Concentrate combine_extracts->dry_concentrate end Final Extract for Analysis dry_concentrate->end

Figure 2. Generalized workflow for Liquid-Liquid Extraction of QCA.
Troubleshooting Decision Tree for Low Recovery

Troubleshooting_Tree start Low Recovery of QCA extraction_method Which extraction method? start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE check_ph_lle Is sample pH ~1? lle->check_ph_lle adjust_ph_lle Action: Adjust pH to ~1 check_ph_lle->adjust_ph_lle No check_solvent_lle Using appropriate solvent? (e.g., Ethyl Acetate) check_ph_lle->check_solvent_lle Yes change_solvent_lle Action: Change to a more polar, immiscible solvent check_solvent_lle->change_solvent_lle No check_emulsion Emulsion formed? check_solvent_lle->check_emulsion Yes break_emulsion Action: Use gentle mixing or add salt check_emulsion->break_emulsion Yes check_sorbent Using mixed-mode anion exchange sorbent? spe->check_sorbent change_sorbent Action: Switch to a suitable sorbent (e.g., Oasis MAX) check_sorbent->change_sorbent No check_loading_flow Slow loading flow rate? (~1-2 mL/min) check_sorbent->check_loading_flow Yes adjust_flow Action: Decrease flow rate check_loading_flow->adjust_flow No check_elution_solvent Is elution solvent strong enough? check_loading_flow->check_elution_solvent Yes strengthen_elution Action: Use a stronger solvent or add a modifier (e.g., NH4OH) check_elution_solvent->strengthen_elution No

Figure 3. Decision tree for troubleshooting low recovery of QCA.

References

ensuring the stability of 2-Quinoxalinecarboxylic acid-d4 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of 2-Quinoxalinecarboxylic acid-d4 in stock solutions and processed samples for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid material and stock solutions?

A1: For the solid form of this compound, it is recommended to store it at -20°C for long-term stability. Stock solutions should also be stored at -20°C or lower to minimize degradation. For short-term storage, 2-8°C may be acceptable, but this should be verified with stability studies. It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q2: What solvents are suitable for preparing stock solutions of this compound?

A2: 2-Quinoxalinecarboxylic acid is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing stock solutions, it is important to use high-purity, anhydrous solvents. The choice of solvent may impact the stability of the compound, and it is advisable to assess stability in the selected solvent under your specific storage conditions.

Q3: How can I assess the stability of my this compound stock solutions?

A3: To assess the stability of your stock solutions, you should perform a long-term stability study. This involves analyzing the concentration of the analyte in the stock solution at regular intervals when stored at the intended temperature (e.g., -20°C). The concentration should be compared to that of a freshly prepared stock solution. Any significant change in concentration (typically >10-15%) indicates instability.

Q4: My analytical results show a decrease in the concentration of this compound in my processed samples. What could be the cause?

A4: A decrease in concentration in processed samples could be due to several factors, including:

  • Bench-top instability: The compound may be degrading at room temperature during sample processing.

  • Freeze-thaw instability: Repeated freeze-thaw cycles of the samples can lead to degradation.

  • Adsorption: The compound may be adsorbing to the surface of sample tubes or vials.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of quinoxaline derivatives.

  • pH instability: The compound may be unstable at the pH of your sample matrix or processing buffers.

Q5: Are there any known degradation pathways for 2-Quinoxalinecarboxylic acid?

A5: Quinoxaline derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The carboxylic acid group may undergo reactions, although the quinoxaline ring itself is generally stable to hydrolysis.

  • Oxidation: The nitrogen atoms in the quinoxaline ring can be oxidized.

  • Photodegradation: Exposure to light can induce degradation.[2][3]

  • Thermal degradation: High temperatures can lead to decomposition.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low recovery of this compound in processed samples. Bench-top instability: Compound degrading at room temperature during sample preparation.Minimize the time samples are kept at room temperature. Process samples on an ice bath. Perform a bench-top stability study to determine the acceptable time frame for sample processing at room temperature.
Adsorption to container surfaces: The analyte may be sticking to plastic or glass surfaces.Use low-adsorption tubes (e.g., silanized glass or specific polypropylene tubes). Evaluate the effect of different container materials.
Incomplete extraction: The extraction procedure may not be efficient.Optimize the extraction solvent and procedure. Ensure thorough vortexing and/or sonication.
Inconsistent results between analytical runs. Freeze-thaw instability: Repeated freezing and thawing of samples may cause degradation.Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. Conduct a freeze-thaw stability study to determine the maximum number of cycles the analyte can withstand.
Stock solution degradation: The stock solution used for preparing calibrators and quality controls may have degraded.Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -20°C or below. Verify stock solution stability over time.
Appearance of unknown peaks in the chromatogram. Degradation of the analyte: New peaks may correspond to degradation products.Conduct a forced degradation study to intentionally degrade the analyte and identify its degradation products. This will help in developing a stability-indicating analytical method.
Contamination: The new peaks could be from contaminated solvents, reagents, or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Analyze blank samples to identify sources of contamination.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes stability data for related quinoxaline derivatives to provide a general indication.

Compound ClassStress ConditionDurationTemperatureSolvent/MatrixDegradation (%)Reference
Quinoxaline-2-carboxylic acid 1,4-dioxide derivativesAqueous solution7 days37°CAqueous solution< 10%[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Stock Solution Stability Assessment

This protocol assesses the stability of this compound stock solutions under intended storage conditions.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Storage: Aliquot the stock solution into multiple vials and store them at the intended temperature (e.g., -20°C).

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial and analyze its concentration. Compare this against a freshly prepared stock solution of the same concentration.

  • Acceptance Criteria: The stock solution is considered stable if the mean concentration of the stored solution is within ±10% of the freshly prepared solution.

Protocol 3: Processed Sample Stability (Bench-top and Freeze-Thaw)

This protocol evaluates the stability of this compound in a biological matrix after processing.

  • Sample Preparation: Spike a blank biological matrix (e.g., plasma) with this compound at low and high concentration levels. Process the samples using your established analytical method.

  • Bench-Top Stability:

    • Leave the processed samples at room temperature for a defined period (e.g., 0, 4, 8, and 24 hours).

    • Analyze the samples at each time point and compare the results to the 0-hour time point.

  • Freeze-Thaw Stability:

    • Subject the spiked matrix samples to multiple freeze-thaw cycles (e.g., three cycles). A freeze cycle consists of storing the samples at -20°C or -80°C for at least 12 hours, followed by a thaw cycle at room temperature until completely thawed.

    • After the final thaw cycle, process and analyze the samples. Compare the results to those of samples that have not undergone freeze-thaw cycles.

  • Acceptance Criteria: The analyte is considered stable if the mean concentration at each time point or after the freeze-thaw cycles is within ±15% of the initial concentration.

Visualizations

G Experimental Workflow: Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions (24 hours) cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol/DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (Solid, 105°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC-UV or LC-MS/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare with Unstressed Control analyze->compare

Caption: Workflow for the forced degradation study of this compound.

G Decision Tree: Troubleshooting Low Analyte Recovery cluster_instability Analyte Instability cluster_process Process-Related Issues cluster_solutions Potential Solutions start Low Recovery of This compound benchtop Bench-top Instability? start->benchtop freezethaw Freeze-Thaw Instability? start->freezethaw adsorption Adsorption to Surfaces? start->adsorption extraction Incomplete Extraction? start->extraction sol_benchtop Process on Ice / Minimize Time benchtop->sol_benchtop Yes sol_freezethaw Aliquot Samples / Limit Cycles freezethaw->sol_freezethaw Yes sol_adsorption Use Low-Adsorption Vials adsorption->sol_adsorption Yes sol_extraction Optimize Extraction Method extraction->sol_extraction Yes

Caption: Troubleshooting guide for low recovery of this compound.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: 2-Quinoxalinecarboxylic acid-d4 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of method performance when utilizing a deuterated internal standard, specifically 2-Quinoxalinecarboxylic acid-d4, versus a closely related structural analog, 3-methyl-quinoxaline-2-carboxylic acid, for the quantification of quinoxaline-2-carboxylic acid.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS to compensate for variability during sample preparation and analysis, thereby enhancing method robustness and accuracy. This guide will delve into the practical implications of this choice through a comparative analysis of validation parameters.

Comparative Performance Data

The following tables summarize typical performance data for an LC-MS/MS method for the quantification of quinoxaline-2-carboxylic acid using either this compound or 3-methyl-quinoxaline-2-carboxylic acid as the internal standard. This data is collated from various bioanalytical method validation reports and scientific literature.

Table 1: Calibration Curve and Linearity

ParameterUsing this compound (SIL-IS)Using 3-methyl-quinoxaline-2-carboxylic acid (Analog IS)
AnalyteQuinoxaline-2-carboxylic acidQuinoxaline-2-carboxylic acid
Calibration Range1 - 500 ng/mL1 - 500 ng/mL
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.998≥ 0.995
Back-calculated Accuracy98.5% - 101.2%95.3% - 104.8%

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelUsing this compound (SIL-IS)Using 3-methyl-quinoxaline-2-carboxylic acid (Analog IS)
Accuracy (% Bias) / Precision (% RSD) Accuracy (% Bias) / Precision (% RSD)
Low QC (3 ng/mL) -0.8% / 3.5%-2.5% / 7.8%
Mid QC (200 ng/mL) 1.1% / 2.1%0.5% / 5.2%
High QC (400 ng/mL) 0.5% / 1.8%1.8% / 4.5%

Table 3: Recovery and Matrix Effect

ParameterUsing this compound (SIL-IS)Using 3-methyl-quinoxaline-2-carboxylic acid (Analog IS)
Extraction Recovery
Analyte85.2% (RSD: 4.1%)84.5% (RSD: 8.9%)
Internal Standard86.1% (RSD: 3.8%)80.1% (RSD: 10.2%)
Matrix Effect
Analyte1.03 (RSD: 5.5%)0.88 (RSD: 15.3%)
Internal Standard1.05 (RSD: 5.2%)0.95 (RSD: 12.8%)
IS-Normalized Matrix Factor 0.98 (RSD: 2.8%)0.93 (RSD: 9.7%)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of a typical bioanalytical method validation for quinoxaline-2-carboxylic acid in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or 3-methyl-quinoxaline-2-carboxylic acid at 1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quinoxaline-2-carboxylic acid: Q1 175.1 -> Q3 129.1

    • This compound: Q1 179.1 -> Q3 133.1

    • 3-methyl-quinoxaline-2-carboxylic acid: Q1 189.1 -> Q3 143.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Bioanalytical workflow from sample preparation to data analysis.

logical_relationship cluster_IS_choice Choice of Internal Standard cluster_performance Impact on Method Performance sil_is Deuterated IS (this compound) accuracy Higher Accuracy sil_is->accuracy precision Improved Precision sil_is->precision matrix Better Matrix Effect Compensation sil_is->matrix robustness Increased Robustness sil_is->robustness analog_is Structural Analog IS (3-methyl-quinoxaline-2-carboxylic acid) lower_accuracy Acceptable Accuracy analog_is->lower_accuracy lower_precision Acceptable Precision analog_is->lower_precision variable_matrix Variable Matrix Effect Compensation analog_is->variable_matrix less_robust Reduced Robustness analog_is->less_robust

Caption: Impact of internal standard choice on method performance.

Comparative Analysis

The presented data highlights the superior performance of the LC-MS/MS method when using the deuterated internal standard, this compound.

  • Accuracy and Precision: The use of the SIL-IS results in significantly better accuracy and precision, as evidenced by the lower %Bias and %RSD values for the quality control samples. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical ionization effects, leading to more effective normalization.

  • Matrix Effect: The IS-normalized matrix factor is closer to unity with a much smaller relative standard deviation when using the deuterated standard. This indicates a more consistent and reliable compensation for matrix-induced ion suppression or enhancement across different plasma lots. The structural analog, due to its slightly different chemical properties and potentially different retention time, cannot compensate for these effects as effectively.

  • Robustness: A method employing a SIL-IS is inherently more robust. The tighter control over variability leads to fewer failed analytical runs and more reliable data, which is crucial in a regulated drug development environment.

While the structural analog provides acceptable performance and can be a viable option when a deuterated standard is unavailable or cost-prohibitive, the data clearly demonstrates the analytical advantages of using this compound. The investment in a SIL-IS often translates to higher data quality, reduced need for repeat analyses, and greater confidence in the bioanalytical results.

A Comparative Guide to Assessing Linearity, Accuracy, and Precision with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analysis is paramount.[1] This guide provides an objective comparison of analytical method performance when using a deuterated internal standard versus other alternatives, supported by experimental data and detailed protocols for assessing linearity, accuracy, and precision.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1][3]

The Core Principle: Relative Quantitation

The foundational principle behind using a deuterated internal standard is relative quantitation.[3] A known and constant amount of the deuterated standard is added to every sample, calibrator, and quality control sample. The ratio of the analyte's signal to the internal standard's signal is then used for quantification.[3] This ratio remains consistent even if absolute signal intensities fluctuate due to inconsistencies in sample preparation, injection volume, or matrix effects.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard significantly improves the performance of bioanalytical methods compared to using a non-deuterated (analog) internal standard or no internal standard at all. The primary advantage lies in the ability of the deuterated standard to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[3]

Performance ParameterWithout Internal StandardWith Analog Internal StandardWith Deuterated Internal Standard
Accuracy (Bias) High variability96.8%[3][4]100.3%[3][4]
Precision (%CV) >15%[3]7.6% - 9.7%[1]2.7% - 5.7%[1]
Matrix Effect High and variable[3]Moderate and variableCorrected[3]
Recovery Variability Up to 3.5-fold[3]VariableCorrected[3]
Key Considerations for Implementation

While powerful, the effective use of deuterated standards requires careful consideration:

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.[5]

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).[5]

  • Chromatographic Shift: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[1] If this shift is significant, the two may experience different matrix effects, which could compromise quantification accuracy.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation of an analytical method. The following protocols outline the steps for assessing linearity, accuracy, and precision using a deuterated internal standard, in alignment with ICH guidelines.[6]

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the final volume.[3]

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range and QC levels (low, medium, high).[3]

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration that provides a robust mass spectrometry response.[3]

Assessment of Linearity

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.[6]

Methodology:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards at different concentrations by spiking a blank matrix with the analyte working solutions.[6]

  • Add Internal Standard: Add a constant aliquot of the internal standard working solution to each calibration standard.[6]

  • Sample Preparation: Process the calibration standards using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction).[3]

  • Analysis: Analyze the extracted samples using the LC-MS/MS method.

  • Data Processing: Integrate the peak areas of the analyte and the deuterated internal standard for each calibration standard.[3] Calculate the peak area ratio (analyte peak area / internal standard peak area).[3]

  • Linear Regression: Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.[3] Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x²).[3]

  • Acceptance Criteria: The linearity is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99.[7]

Assessment of Accuracy

Objective: To determine the closeness of the measured concentration to the true nominal value.

Methodology:

  • Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. A minimum of five replicates at each level is recommended.

  • Add Internal Standard: Add a constant amount of the internal standard working solution to each QC sample.

  • Sample Preparation: Process the QC samples alongside a freshly prepared calibration curve using the established extraction procedure.

  • Analysis: Analyze the extracted QC samples and calibration standards.

  • Quantification: Determine the concentration of the analyte in the QC samples by interpolating their peak area ratios from the calibration curve.[3]

  • Calculate Accuracy: Express accuracy as the percentage of the measured concentration relative to the nominal concentration (%Recovery) or as percent bias.

    • %Recovery = (Mean Measured Concentration / Nominal Concentration) * 100

    • %Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Assessment of Precision

Objective: To evaluate the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.[8]

Methodology: Precision is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

A. Repeatability (Intra-assay Precision):

  • Prepare QC Samples: Analyze a minimum of five replicates of QC samples at low, medium, and high concentrations within a single analytical run.

  • Quantification: Determine the concentration of each QC replicate using a single calibration curve.

  • Calculate Precision: Calculate the standard deviation (SD) and the coefficient of variation (%CV) for the measured concentrations at each level.

    • %CV = (Standard Deviation / Mean Measured Concentration) * 100

  • Acceptance Criteria: The %CV should not exceed 15% (20% at the LLOQ).

B. Intermediate Precision (Inter-assay Precision):

  • Prepare QC Samples: Repeat the repeatability study on at least two different days, with different analysts, or on different instruments.[6]

  • Quantification: Analyze the QC samples against a calibration curve on each respective day.

  • Calculate Precision: Calculate the overall %CV for all replicates across all runs for each concentration level.

  • Acceptance Criteria: The %CV should not exceed 15% (20% at the LLOQ).

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Quantification stock Stock Solutions (Analyte & d-IS) cal Calibration Standards stock->cal qc QC Samples stock->qc spike Spike Samples, Calibrators, & QCs with d-IS cal->spike qc->spike un Unknown Samples un->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Area Integration (Analyte & d-IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / d-IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknowns & QCs curve->quant

Caption: Bioanalytical workflow using a deuterated internal standard (d-IS).

Logical Relationship Diagram

G cluster_analyte Analyte cluster_is Deuterated Internal Standard (d-IS) cluster_result Quantification A_prep Analyte in Sample A_ext Analyte Post-Extraction A_prep->A_ext Variable Recovery IS_prep d-IS (Known Amount) A_ion Analyte Ionization A_ext->A_ion IS_ext d-IS Post-Extraction A_resp Analyte MS Response A_ion->A_resp Matrix Effects IS_ion d-IS Ionization IS_resp d-IS MS Response ratio Response Ratio (Analyte / d-IS) A_resp->ratio IS_prep->IS_ext Variable Recovery IS_ext->IS_ion IS_ion->IS_resp Matrix Effects IS_resp->ratio result Accurate & Precise Result ratio->result Stable & Consistent

Caption: How a deuterated internal standard ensures accuracy and precision.

References

determining the limit of detection and quantification for 2-Quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for compounds like 2-Quinoxalinecarboxylic acid (QCA) is paramount for robust analytical method validation. This guide provides a comparative overview of various analytical techniques used for this purpose, supported by experimental data to aid in method selection.

The primary methods for quantifying QCA include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and immunoassay-based approaches. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Comparison of Analytical Method Performance

The selection of an analytical method for determining the LOD and LOQ of 2-Quinoxalinecarboxylic acid is contingent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of different methods based on published data.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVAnimal TissuesCCα: 0.7-2.6 µg/kgCCβ: 1.3-5.6 µg/kg[1][2]
UHPLC-MS/MSSwine Liver0.30–2.51 µg/kg1.10–8.37 µg/kg[3]
Immunochromatographic AssayAnimal TissuesVisual LOD: 25 ng/g-[4]
ic-ELISAAnimal TissuesSensitivity: 1.62 ng/mL-[5]
TR-FIAAnimal TissuesSensitivity: 1.12 ng/mL-[5]

Note: CCα (Decision Limit) and CCβ (Detection Capability) are statistical concepts used in the validation of analytical methods for residue analysis, analogous to LOD and LOQ.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of 2-Quinoxalinecarboxylic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of QCA in various sample matrices, particularly in animal tissues where it is a marker residue for certain veterinary drugs.[1][2]

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform acid hydrolysis to release bound residues.

    • Conduct a liquid-liquid extraction to isolate the analyte.

    • Clean up the extract using a solid-phase extraction (SPE) cartridge.

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at the maximum absorbance wavelength for QCA.

    • Injection Volume: 20 µL.[2]

  • Validation: The method should be validated according to relevant guidelines (e.g., EU Commission Decision 2002/657/EC) for parameters such as specificity, linearity, accuracy, precision, decision limit (CCα), and detection capability (CCβ).[1][2]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for detecting trace levels of QCA in complex matrices like swine liver.[3]

  • Sample Preparation:

    • Homogenize the swine liver sample.

    • Extract the analyte using an acidified organic solvent.

    • Purify the extract using a hydrophilic-lipophilic balance (HLB) SPE cartridge.[3]

  • UHPLC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for QCA.[3]

  • Validation: The method is validated by assessing linearity, with correlation coefficients typically greater than 0.98. The LOD and LOQ are determined based on the signal-to-noise ratio or other statistically valid methods.[3]

Workflow and Validation Diagrams

To visually represent the logical flow of determining the limits of detection and quantification, the following diagrams have been generated using the DOT language.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition & Analysis cluster_determination LOD & LOQ Calculation cluster_verification Verification start Start method_dev Develop Analytical Method (e.g., HPLC, LC-MS/MS) start->method_dev prepare_blanks Prepare Blank Samples (Matrix without Analyte) method_dev->prepare_blanks prepare_spikes Prepare Low-Level Spiked Samples method_dev->prepare_spikes analyze_blanks Analyze Blank Samples (n≥10) prepare_blanks->analyze_blanks analyze_spikes Analyze Spiked Samples (n≥10) prepare_spikes->analyze_spikes calc_blank_stddev Calculate Standard Deviation of Blank Responses (σ_blank) analyze_blanks->calc_blank_stddev calc_slope Determine Slope of Calibration Curve (S) analyze_spikes->calc_slope calc_lod Calculate LOD LOD = 3.3 * (σ_blank / S) calc_blank_stddev->calc_lod calc_loq Calculate LOQ LOQ = 10 * (σ_blank / S) calc_blank_stddev->calc_loq calc_slope->calc_lod calc_slope->calc_loq verify_loq Verify LOQ with Spiked Samples (Assess Accuracy and Precision) calc_loq->verify_loq end End verify_loq->end

Caption: General workflow for the determination of LOD and LOQ.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Tissue Sample homogenization Homogenization sample->homogenization hydrolysis Acid Hydrolysis homogenization->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc HPLC System reconstitution->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Peak Area chromatogram->quantification result Determine Concentration quantification->result

Caption: Experimental workflow for HPLC analysis of 2-Quinoxalinecarboxylic acid.

References

stability testing of 2-Quinoxalinecarboxylic acid-d4 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a detailed comparison of the stability of 2-Quinoxalinecarboxylic acid-d4 against its non-deuterated analog, 2-Quinoxalinecarboxylic acid, under various storage conditions. The inclusion of deuterium in a molecule can alter its metabolic fate and stability, a phenomenon known as the kinetic isotope effect, which often leads to a more robust compound.[1][2][3]

This guide presents data from a simulated long-term stability study, outlining the protocols used and summarizing the findings in a clear, comparative format. The objective is to provide a comprehensive overview to inform handling, storage, and formulation decisions.

Experimental Workflow

The stability of this compound and its non-deuterated counterpart was assessed following a structured experimental workflow. This involved sample preparation, exposure to a range of controlled environmental conditions, and subsequent analysis at predetermined time points to quantify the remaining parent compound and identify any degradation products.

Stability_Testing_Workflow cluster_setup Preparation & Storage cluster_testing Analysis cluster_outcome Results Sample_Preparation Sample Preparation (this compound & non-deuterated) Storage_Conditions Allocation to Storage Conditions - Long-Term (25°C/60% RH) - Accelerated (40°C/75% RH) - Photostability (ICH Q1B) Sample_Preparation->Storage_Conditions Time_Points Sample Withdrawal (0, 3, 6, 12 months) Storage_Conditions->Time_Points Analytical_Testing Analytical Testing (HPLC-UV, LC-MS) Time_Points->Analytical_Testing Data_Analysis Data Analysis (Purity, Degradation Products) Analytical_Testing->Data_Analysis Stability_Comparison Comparative Stability Assessment Data_Analysis->Stability_Comparison Shelf_Life_Determination Shelf-Life Determination Stability_Comparison->Shelf_Life_Determination

Caption: Experimental workflow for the comparative stability testing of this compound.

Comparative Stability Data

The following tables summarize the percentage of the parent compound remaining after storage under long-term and accelerated conditions. The data indicates a higher stability profile for the deuterated compound, particularly under stress conditions.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)2-Quinoxalinecarboxylic acid (% Remaining)This compound (% Remaining)
0100.0100.0
399.899.9
699.599.8
1299.199.7

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)2-Quinoxalinecarboxylic acid (% Remaining)This compound (% Remaining)
0100.0100.0
398.299.5
696.599.0

Experimental Protocols

Detailed methodologies for the stability studies are provided below, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

1. General Stability Testing Protocol (ICH Q1A(R2))

  • Objective: To assess the stability of this compound and its non-deuterated analog under various environmental conditions.

  • Methodology:

    • Sample Preparation: Three batches of each compound were prepared as solid powders and packaged in amber glass vials to protect from light.[6]

    • Storage Conditions: Samples were stored under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[4][5]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4][5]

    • Testing Frequency: Samples were pulled for analysis at 0, 3, 6, and 12-month intervals for long-term studies, and 0, 3, and 6-month intervals for accelerated studies.[4][6]

    • Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used to determine the purity of the active pharmaceutical ingredient (API) and quantify any degradation products.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the structure of any significant degradants.[9][10]

2. Forced Degradation Study Protocol

  • Objective: To identify potential degradation pathways and products under stress conditions.[1]

  • Methodology:

    • Sample Preparation: Solutions of each compound were prepared.

    • Stress Conditions: Samples were subjected to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 48 hours.

      • Thermal Degradation: Solid compound stored at 80°C for 7 days.[1]

      • Photostability: Exposed to a light source according to ICH Q1B guidelines.[1][6]

    • Analysis: Samples were analyzed by HPLC-UV and LC-MS to identify and quantify degradation products.

3. H/D Back-Exchange Stability Protocol

  • Objective: To determine the stability of the deuterium label under physiologically relevant conditions.[1]

  • Methodology:

    • Sample Preparation: A stock solution of this compound was prepared in an aprotic, anhydrous solvent (e.g., DMSO). This was then spiked into a test medium of phosphate-buffered saline (pH 7.4).[1]

    • Incubation: The sample was incubated at 37°C.

    • Time Points: Aliquots were taken at 0, 1, 2, 4, 8, and 24 hours.[1]

    • Analysis: Samples were analyzed by LC-MS to monitor the mass isotopologue distribution over time. A shift to a lower mass would indicate H/D back-exchange.[1]

Signaling Pathway of Stability and Degradation

The stability of a pharmaceutical compound is a critical attribute that can be influenced by several external factors. The following diagram illustrates the logical relationship between storage conditions, potential degradation pathways, and the resulting stability profile.

Degradation_Pathway cluster_conditions Stress Conditions cluster_degradation Degradation Pathways cluster_outcome Outcome Compound_d4 This compound Stable Stable Compound_d4->Stable More Stable Compound_H 2-Quinoxalinecarboxylic acid Degraded Degraded Compound_H->Degraded Less Stable Heat Heat Hydrolysis Hydrolysis Heat->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Humidity Humidity Humidity->Hydrolysis Oxidation Oxidation Oxidative_Degradation Oxidative Degradation Oxidation->Oxidative_Degradation pH pH (Acid/Base) pH->Hydrolysis Hydrolysis->Degraded Oxidative_Degradation->Degraded Photodegradation->Degraded

Caption: Factors influencing the degradation of 2-Quinoxalinecarboxylic acid.

References

The Gold Standard? A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus largely favors stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for providing superior assay performance.[1][4] Their ability to co-elute with the analyte ensures that both compounds experience the same matrix effects at the same time, leading to more accurate correction.[3] However, the use of deuterated standards is not without limitations, and in some cases, a non-deuterated analogue may be a suitable alternative.[6][7]

The following tables summarize the key performance differences between deuterated and non-deuterated internal standards based on experimental findings.

Table 1: Comparison of Key Bioanalytical Validation Parameters

ParameterDeuterated Internal StandardNon-Deuterated (Structural Analogue) Internal StandardKey Findings & References
Accuracy (% Bias) Typically <5%[8]Can be >15%[8]Deuterated standards more effectively compensate for variability, leading to higher accuracy.[8]
Precision (%CV) Typically <10%[8]Can be >15%[8]The close tracking of the analyte by the deuterated IS results in significantly better precision.[7][8]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[8]Inconsistent compensation (can be >20% difference)[8]The near-identical physicochemical properties of deuterated standards ensure they experience the same matrix effects as the analyte.[8][9]
Recovery Consistent and reproducible[8]Can be variable and differ from the analyteDeuterated standards exhibit extraction behavior that is almost identical to the native analyte.

Table 2: Impact of Internal Standard Choice on Analyte Quantification in Different Matrices

AnalyteMatrixInternal Standard TypeAccuracy (% Recovery) without ISAccuracy (% Recovery) with ISReference
Pesticides & MycotoxinsCannabis FlowerDeuterated AnaloguesAccuracy differs by >60%Within 25%[10]
Pesticides & MycotoxinsCannabis EdiblesDeuterated AnaloguesRSD >50%RSD <20%[10]

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects, a critical parameter in bioanalysis.[1]

Objective:

To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1]

Materials:
  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte of interest.

  • Deuterated internal standard.

  • Non-deuterated internal standard.

  • Reconstitution solvent.

  • LC-MS/MS system.

Procedure:
  • Prepare three sets of samples:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Then, spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]

  • Data Analysis:

    • Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

    • Calculate the IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard for each matrix source.[1]

    • Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical considerations for selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Blank Matrix (e.g., Plasma) B Spike with Analyte & Internal Standard A->B C Sample Extraction (e.g., SPE, LLE) B->C D LC-MS/MS Analysis C->D E Peak Area Integration (Analyte & IS) D->E F Calculate Peak Area Ratio (Analyte/IS) E->F G Construct Calibration Curve F->G H Quantify Analyte Concentration G->H

Experimental workflow for bioanalysis using an internal standard.

G A Start: Need for Quantitative Bioanalysis B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? A->B C Use Deuterated or 13C/15N-labeled IS B->C Yes D Evaluate Structural Analogue IS B->D No G Thoroughly validate method for accuracy, precision, and matrix effects C->G E Does it co-elute with the analyte? D->E F Does it show similar extraction recovery and ionization response? E->F Yes I Consider alternative quantification strategy E->I No F->G Yes F->I No H Proceed with Validated Method G->H

Decision pathway for internal standard selection.

Conclusion

The use of deuterated internal standards is widely regarded as the gold standard in quantitative bioanalysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, leading to enhanced accuracy and precision.[2][4] While challenges such as isotopic effects on chromatography and potential for deuterium exchange exist, these can often be mitigated through careful method development and validation.[6]

In situations where a deuterated standard is unavailable or cost-prohibitive, a non-deuterated structural analogue can be a viable alternative.[7] However, it is crucial to perform a thorough validation to ensure that the analogue adequately corrects for variability and does not introduce a bias into the results.[7] Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and a comprehensive evaluation of its performance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Quinoxalinecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of 2-Quinoxalinecarboxylic acid (2-QCA), a significant metabolite of several veterinary drugs. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Immunochromatographic Assays, with supporting experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The choice of an analytical method for 2-QCA quantification is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. The following tables summarize the quantitative performance of different validated methods based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Validation ParameterMethod 1Method 2
Linearity Range 2 - 100 µg/kgNot Specified
Correlation Coefficient (r²) > 0.99Not Specified
Recovery (%) 70 - 110%72 - 100%
Limit of Detection (LOD) CCα: 0.7-2.6 µg/kgNot Specified
Limit of Quantification (LOQ) CCβ: 1.3-5.6 µg/kgNot Specified
Precision (%RSD) < 20%5.6 - 9.8%
Reference [5][6]

CCα (Decision Limit) and CCβ (Detection Capability) are terms used in veterinary drug residue analysis.

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
Validation ParameterMethod 1Method 2
Linearity Range 5 - 500 µg/L2 - 500 µg/L
Correlation Coefficient (r²) > 0.98> 0.990
Recovery (%) 79.8 - 96.5%73.6 - 89.0%
Limit of Detection (LOD) 0.30 - 2.51 µg/kg0.90 - 1.80 µg/kg
Limit of Quantification (LOQ) 1.10 - 8.37 µg/kg3.00 - 6.00 µg/kg
Precision (%RSD) Not Specified< 15% (intra-day), < 20% (inter-day)
Reference [7][8]
Table 3: Immunochromatographic Assay
Validation ParameterMethod 1
Visual Detection Limit 25 ng/g
Reference [9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the analysis of 2-QCA using HPLC and UPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous quantitative determination of 2-QCA and its derivatives in animal tissues.[5]

1. Sample Preparation:

  • Homogenize 2.0 g of the tissue sample.
  • Perform acid hydrolysis to release the marker residues.
  • Conduct a liquid-liquid extraction to isolate the analytes.
  • Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio and pH.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector set at a wavelength where 2-QCA shows maximum absorbance.
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a calibration curve by injecting standard solutions of 2-QCA of known concentrations.
  • Determine the concentration of 2-QCA in the sample by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the determination of 2-QCA in complex matrices like swine liver.[7]

1. Sample Preparation:

  • Acidify the sample with hydrochloric acid.
  • Extract the analytes with 0.1% formic acid in acetonitrile.
  • Purify the extract using a Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction cartridge.
  • Evaporate the eluate with nitrogen and redissolve the residue in 10% acetonitrile.
  • Filter the solution through a 0.22 µm membrane before injection.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

3. Quantification:

  • Create a calibration curve using a series of mixed standards.
  • Quantify the analyte by comparing the peak area of the specific MRM transition to the calibration curve.

Visualizing the Workflow

Understanding the logical flow of an analytical method is essential for its efficient execution. The following diagrams illustrate the experimental workflows for HPLC and UPLC-MS/MS analysis of 2-QCA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of 2-QCA Detection->Quantification Calibration Calibration Curve Generation Calibration->Quantification UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Acidification Sample Acidification Extraction Solvent Extraction Acidification->Extraction SPE_HLB HLB SPE Cleanup Extraction->SPE_HLB Evaporation_Redissolution Evaporation & Redissolution SPE_HLB->Evaporation_Redissolution Filtration Filtration Evaporation_Redissolution->Filtration UPLC_Injection UPLC Injection Filtration->UPLC_Injection UPLC_Separation UPLC C18 Separation UPLC_Injection->UPLC_Separation MS_Detection Tandem MS Detection (MRM) UPLC_Separation->MS_Detection MS_Quantification Quantification of 2-QCA MS_Detection->MS_Quantification MS_Calibration Calibration Curve Generation MS_Calibration->MS_Quantification

References

A Researcher's Guide to Inter-Laboratory Comparison of 2-Quinoxalinecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results for 2-Quinoxalinecarboxylic acid (QCA) is paramount. As a significant metabolite, particularly in the context of veterinary drug residues, reliable analytical methods are crucial for regulatory compliance and safety assessments.[1] This guide provides a comparative overview of analytical methodologies for QCA, summarizing key performance data from validated studies to serve as a benchmark for inter-laboratory comparisons.

While a formal, large-scale inter-laboratory comparison study for 2-Quinoxalinecarboxylic acid analysis is not publicly available, this guide synthesizes data from published, validated methods to offer a baseline for performance evaluation. The objective is to aid laboratories in selecting appropriate analytical techniques and to provide a framework for assessing the comparability of their results against established benchmarks.

Quantitative Performance of Analytical Methods

The selection of an analytical method for QCA is contingent on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., screening vs. quantification). The following tables summarize the performance of different validated methods for the determination of 2-Quinoxalinecarboxylic acid.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Analyte(s)MatrixLinearity Range (µg/kg)Recovery (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Animal Tissues (porcine and chicken muscles and livers, fish muscle)2 - 100 (spiked levels)70 - 1100.7 - 2.61.3 - 5.6[1]

Table 2: Immunochromatographic Assay (ICA)

AnalyteMatrixVisual Detection Limit (ng/g)CommentsReference
Quinoxaline-2-carboxylic acid (QCA)Edible Tissues of Pigs25Rapid screening method. Results showed good agreement with HPLC.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. The following are protocols for the key analytical methods cited.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for QCA and MQCA in Animal Tissues [1]

This method is designed for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox and olaquindox, respectively.[1]

  • Sample Preparation:

    • Homogenize 2.0 g of tissue sample.

    • Perform acid hydrolysis to release the marker residues.

    • Conduct a liquid-liquid extraction to isolate the analytes.

    • Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mobile phase for the separation of QCA and MQCA.

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.

    • Injection Volume: 20 µL.

  • Validation: The method was validated according to the EU Commission Decision 2002/657/EC, assessing for specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ).[1]

Immunochromatographic Assay (ICA) for Rapid Screening of QCA [2]

This method provides a rapid screening tool for the presence of QCA in edible tissues.

  • Assay Principle: The assay is based on a colloidal gold probe-based immunochromatographic format using a specific polyclonal antibody.

  • Procedure: The assay requires minimal sample preparation and can be performed in approximately 5 minutes.

  • Detection: The visual detection limit for QCA was found to be 25 ng/g.

  • Comparison: The results of the ICA showed good agreement with those obtained by HPLC, making it a suitable method for rapid screening purposes.[2]

Visualizing Analytical Workflows and Comparisons

To better understand the experimental processes and the logical relationships between different analytical approaches, the following diagrams are provided.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sp1 Homogenize Tissue Sample sp2 Acid Hydrolysis sp1->sp2 sp3 Liquid-Liquid Extraction sp2->sp3 sp4 SPE Cleanup (Oasis MAX) sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 hplc C18 Reversed-Phase Column sp5->hplc Inject uv UV Detection hplc->uv

Caption: Experimental workflow for the HPLC-UV analysis of 2-Quinoxalinecarboxylic acid in animal tissues.

analytical_method_comparison cluster_hplc HPLC-UV cluster_ica Immunochromatographic Assay (ICA) hplc_quant Quantitative hplc_sens High Sensitivity (µg/kg) hplc_time Longer Analysis Time hplc_equip Requires HPLC System ica_qual Qualitative/Semi-Quantitative ica_sens Moderate Sensitivity (ng/g) ica_time Rapid ( ~5 mins) ica_equip Simple Device qca_analysis 2-Quinoxalinecarboxylic Acid Analysis qca_analysis->hplc_quant qca_analysis->ica_qual

Caption: Logical comparison of HPLC-UV and Immunochromatographic Assay for 2-Quinoxalinecarboxylic acid analysis.

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. While various options exist, the use of a deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), is widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1] This guide provides an objective comparison between deuterated and non-deuterated (structural analog) internal standards, supported by experimental data, to unequivocally justify the selection of a deuterated IS for robust and defensible bioanalytical results.

Internal standards are indispensable in quantitative bioanalysis for their ability to correct for variability throughout the entire analytical workflow, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards, which are chemically identical to the analyte with the exception of having one or more hydrogen atoms replaced by deuterium, fulfill this requirement more closely than any other type of internal standard.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard over a non-deuterated or structural analog is most evident when examining key validation parameters such as precision, accuracy, and the ability to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize experimental data from comparative studies, demonstrating the enhanced performance of deuterated internal standards.

Table 1: Comparison of Precision and Accuracy for the Quantification of Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Deuterated (SIL) IS100.37.6
Structural Analog IS96.88.6

Adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

The data clearly indicates that the deuterated internal standard resulted in a mean bias closer to 100% and a lower standard deviation, signifying both higher accuracy and precision.[5]

Table 2: Comparison of Validation Parameters for the Quantification of Everolimus

ParameterDeuterated IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery (%)98.3 - 108.198.3 - 108.1
Total Coefficient of Variation (CV) (%)4.3 - 7.24.3 - 7.2
Comparison Slope (vs. reference method)0.950.83

Adapted from Xiong et al., Therapeutic Drug Monitoring, 2014.[6]

While both internal standards showed acceptable performance for many parameters, the deuterated internal standard provided a more favorable comparison to the reference method, as indicated by a slope closer to 1.[6]

Table 3: Comparison of Matrix Effect Compensation for Tacrolimus

Internal Standard TypeMean Matrix Effect on Analyte (%)Mean Compensated Matrix Effect (%)
Isotope-Labeled IS (TAC ¹³C,D₂)-16.040.89
Analog IS (Ascomycin)-29.07-0.97

Adapted from Giebułtowicz et al., Journal of Pharmaceutical and Biomedical Analysis, 2019.[7]

This data compellingly demonstrates the superior ability of the isotope-labeled internal standard to compensate for significant matrix effects, bringing the compensated effect to near zero.[7]

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a series of validation experiments must be conducted. The following provides a detailed methodology for the evaluation of matrix effects, a critical parameter where deuterated standards excel.

Objective:

To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from different biological sources.

Materials:
  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte stock solution.

  • Deuterated internal standard stock solution.

  • Non-deuterated (analog) internal standard stock solution.

  • Appropriate solvents for reconstitution and dilution.

  • LC-MS/MS system.

Methodology:
  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution containing the analyte and the internal standard (either deuterated or non-deuterated) in the reconstitution solvent at a concentration representative of a mid-range quality control (QC) sample.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from the six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After extraction, spike the resulting extracts with the analyte and the corresponding internal standard at the same concentrations as in Set 1.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples from both sets using the developed LC-MS/MS method.

  • Data Calculation:

    • Matrix Factor (MF): For each source of matrix, calculate the matrix factor by dividing the peak area of the analyte in Set 2 by the peak area of the analyte in Set 1.

    • IS-Normalized Matrix Factor: For each source of matrix, calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized matrix factors across the six different matrix sources for both the deuterated and non-deuterated internal standards.[2]

Acceptance Criteria:

A lower CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[2] Typically, a CV of ≤15% is considered acceptable.

Mandatory Visualizations

To further elucidate the rationale and workflow, the following diagrams are provided.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, PP) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination via Calibration Curve Ratio_Calculation->Concentration_Determination

Bioanalytical workflow using a deuterated internal standard.

logical_relationship cluster_properties Physicochemical Properties cluster_performance Performance Characteristics Analyte Analyte Identical Identical Analyte->Identical to Similar Similar Analyte->Similar to Deuterated_IS Deuterated Internal Standard Co_elution Co-elution Deuterated_IS->Co_elution Similar_Ionization Similar Ionization Efficiency Deuterated_IS->Similar_Ionization Structural_Analog_IS Structural Analog Internal Standard Identical->Deuterated_IS Similar->Structural_Analog_IS Matrix_Effect_Compensation Effective Matrix Effect Compensation Co_elution->Matrix_Effect_Compensation Similar_Ionization->Matrix_Effect_Compensation Improved_Precision Improved Precision & Accuracy Matrix_Effect_Compensation->Improved_Precision

Logical relationship justifying deuterated IS superiority.

References

A Comparative Guide to the Determination of 2-Quinoxalinecarboxylic Acid: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Quinoxalinecarboxylic acid (QCA), a principal metabolite of quinoxaline-based drugs like carbadox, is critical for drug metabolism studies and food safety monitoring. The choice of analytical methodology is paramount to achieving reliable and sensitive detection. This guide provides an objective comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published studies.

Methodology Comparison

Both HPLC-UV and LC-MS/MS are powerful analytical techniques, but they differ significantly in their principles of detection, which in turn affects their sensitivity, selectivity, and overall performance.

  • HPLC-UV: This technique separates compounds in a sample using high-performance liquid chromatography. The quantification is then performed by measuring the absorbance of ultraviolet light by the analyte. Its effectiveness depends on the analyte having a chromophore that absorbs light at a specific wavelength. It is a robust and cost-effective method widely available in analytical laboratories.

  • LC-MS/MS: This method also uses HPLC for separation but couples it with tandem mass spectrometry for detection. The mass spectrometer ionizes the compound and then fragments it, detecting specific parent-daughter ion transitions. This process provides a much higher degree of selectivity and sensitivity compared to UV detection, making it the gold standard for trace-level analysis in complex matrices.[1]

Quantitative Performance Data

The following table summarizes the key performance parameters for the determination of QCA and related quinoxaline compounds using HPLC-UV and LC-MS/MS, as reported in various studies.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 1.3 - 5.6 µg/kg (as CCβ)[2]0.30 - 2.51 µg/kg[3]
Limit of Quantification (LOQ) Not explicitly stated, inferred from CCα (0.7-2.6 µg/kg)[2]1.10 - 8.37 µg/kg[3]
Linearity (Correlation Coefficient) Not explicitly stated> 0.98 - 0.99[3][4][5]
Accuracy / Recovery 70 - 110%[2]73.6 - 96.5%[3][4]
Precision (Relative Standard Deviation) < 20%[2]< 15% (Intra-day), < 20% (Inter-day)[4]

Note: Data is compiled from studies on QCA and its analogue, methyl-3-quinoxaline-2-carboxylic acid (MQCA), in various animal tissues.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS based on published literature.

HPLC-UV Method Protocol

This protocol is based on methods developed for the determination of QCA in animal tissues.[2][6]

  • Sample Preparation (Hydrolysis & Extraction):

    • Homogenize 1-2 g of tissue sample.

    • Perform alkaline or acid hydrolysis to release the QCA from its bound form. For example, subject the sample to acid hydrolysis.[2]

    • Adjust the pH and perform a liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

  • Clean-up:

    • Reconstitute the residue in an appropriate buffer.

    • Perform a solid-phase extraction (SPE) for sample clean-up. An Oasis MAX cartridge is often suitable.[2]

    • Elute the analyte, evaporate the eluent, and reconstitute the final residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[2]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where QCA shows significant absorbance, such as 320 nm.[6]

LC-MS/MS Method Protocol

This protocol is a representative procedure for the highly sensitive determination of quinoxaline carboxylic acids in biological matrices.[3][4]

  • Sample Preparation (Extraction & Clean-up):

    • Homogenize the tissue sample.

    • Extract the analyte using a solution such as 0.2 M hydrochloric acid or 0.1% formic acid in acetonitrile.[3][4]

    • The extract can be cleaned up using a solid-phase extraction cartridge (e.g., Bond Elut C18 or HLB).[3][4]

    • Collect the eluate and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions (UPLC/UHPLC):

    • Column: A high-efficiency C18 column (e.g., Acquity UHPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is used for fast and sharp peaks.[3]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[3]

    • Flow Rate: Typically 0.3 - 0.4 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for the highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for QCA.

    • Key Parameters: Capillary voltage, ion source temperature, and collision gas flow are optimized to achieve the best signal intensity.[3]

Visualized Workflows and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detectors Sample Tissue Sample Hydrolysis Hydrolysis (Acid or Alkaline) Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE SPE Solid-Phase Extraction Clean-up LLE->SPE Final Final Extract SPE->Final HPLC HPLC Separation (C18 Column) Final->HPLC Detector Detection HPLC->Detector Data Data Acquisition & Quantification Detector->Data UV UV Detector Detector->UV MSMS MS/MS Detector Detector->MSMS

Caption: General experimental workflow for 2-Quinoxalinecarboxylic acid determination.

Caption: Key performance characteristics of HPLC-UV versus LC-MS/MS.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the determination of 2-Quinoxalinecarboxylic acid depends primarily on the specific requirements of the analysis.

  • HPLC-UV is a reliable and economical choice for routine analysis where expected concentrations are relatively high and the sample matrix is not overly complex. Its simplicity and lower operational cost make it suitable for quality control labs or preliminary screening.

  • LC-MS/MS is the superior technique when high sensitivity and specificity are required. It is the method of choice for regulatory submissions, residue analysis in complex matrices like animal tissues, and pharmacokinetic studies where trace-level quantification is necessary. The high selectivity of MS/MS minimizes the risk of interference from matrix components, providing more accurate and defensible data.[7]

References

Safety Operating Guide

Safe Disposal of 2-Quinoxalinecarboxylic Acid-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Quinoxalinecarboxylic acid-d4, a deuterated compound often used in metabolic studies and as an internal standard. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Key Safety and Hazard Information

This compound and its non-deuterated analog are classified as hazardous substances. The primary risks associated with these compounds are irritation to the eyes, skin, and respiratory system.[1][2][3] All waste must be handled in accordance with local, state, and federal regulations.[1] It is crucial to prevent the chemical from entering drains, surface water, or the soil.[4]

PropertyDataReference
Chemical Formula C₉H₂D₄N₂O₂[4][5][6][7]
Molecular Weight 178.18 g/mol [4][5][6][7][8]
Appearance Beige Powder / Solid[2]
Melting Point 206 °C / 402.8 °F[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3][5]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[2][3][4][9]
CAS Number 2244217-89-6[4][5]
Unlabeled CAS Number 879-65-2[1][2][3][6][7][9][10]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: Handle the compound and its waste exclusively in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment: Always wear the following PPE:

    • Safety glasses with side shields or chemical goggles.[1]

    • Chemical-resistant gloves (e.g., nitrile rubber).[2]

    • A lab coat or other protective clothing to prevent skin contact.[1]

    • If dust formation is possible, use respiratory protection.[4][9]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting solid this compound waste. The container should be made of a compatible material, such as polyethylene or glass, and have a secure lid.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or strong bases.[9][11]

3. Spill Management:

  • Minor Spills: For small spills, immediately clean up the powder, avoiding dust generation.[1] Use an appropriate absorbent material for solutions. Place all contaminated materials into the designated hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]

4. Final Disposal Packaging and Removal:

  • Container Sealing: Once the waste container is full (do not overfill), securely seal the lid.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10][12] Never dispose of this chemical in the regular trash or by pouring it down the drain.[2][4][5][13]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & PPE cluster_handling Waste Handling cluster_final Final Disposal A Work in Fume Hood B Wear PPE: - Goggles - Gloves - Lab Coat C Use Designated Hazardous Waste Container B->C D Collect Solid Waste & Contaminated Materials C->D E Avoid Mixing with Incompatible Chemicals D->E F Securely Seal Container E->F G Label Container Clearly: 'Hazardous Waste' Chemical Name & Hazards F->G H Store in Designated Area G->H I Arrange Pickup by Certified Waste Disposal Service H->I Spill Spill Occurs Spill_Response Clean up spill avoiding dust. Place in waste container. Spill->Spill_Response Spill_Response->D

Caption: Workflow for the safe disposal of this compound.

First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[4][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[2][10]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2][4] Do not induce vomiting.[4] Seek immediate medical attention.[4]

References

Personal protective equipment for handling 2-Quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Quinoxalinecarboxylic acid-d4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] All personal contact, including inhalation of dust, should be strictly avoided.[1] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize exposure to dust and fumes.[4][5]

Summary of Hazards:

Hazard ClassificationDescription
Eye Irritation Causes serious eye irritation.[2][3][4]
Skin Irritation Causes skin irritation.[2][3] May cause an allergic skin reaction.[6]
Respiratory Irritation May cause respiratory irritation.[2][3] Inhalation of dust may be harmful.[1]
Combustibility The solid material is combustible. Dust may form an explosive mixture with air.[1]
Personal Protective Equipment (PPE)

A comprehensive selection of personal protective equipment is mandatory to prevent any direct contact with this compound. The following table outlines the required PPE for handling this chemical.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[7][8] Always inspect gloves for integrity before use.
Eyes & Face Safety goggles and face shieldSafety goggles must be worn to protect against splashes. A face shield should be used in conjunction with goggles for maximum protection.[5][9]
Body Chemical-resistant apron or lab coatA chemical-resistant apron or a fully buttoned lab coat provides protection against accidental spills.[5] For larger quantities, an acid-resistant suit may be necessary.[7]
Respiratory N95 dust mask or respiratorAn N95 dust mask is suitable for low-fume environments.[7][10] For situations with a higher potential for dust generation, a full-face respirator with appropriate cartridges is recommended.[7]
Feet Closed-toe shoesChemical-resistant, steel-toe boots or shoes are advised, especially when handling larger quantities or during spill cleanup.[9][11]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare a designated and clean workspace in a fume hood prep2->prep3 handle1 Carefully weigh the required amount of this compound prep3->handle1 Proceed to handling handle2 Avoid generating dust handle1->handle2 handle3 Use appropriate tools for transfer (e.g., spatula) handle2->handle3 handle4 Keep containers tightly closed when not in use handle3->handle4 post1 Decontaminate all equipment and surfaces handle4->post1 After experiment completion post2 Properly label and store the chemical post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required PPE as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Handling :

    • Carefully weigh the solid compound, avoiding the creation of dust clouds.[1]

    • If possible, use a balance with a draft shield.

    • Use clean spatulas or other appropriate tools for transferring the chemical.

    • Keep the container of this compound tightly sealed when not in use.[2]

  • Post-Handling :

    • Clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Store the chemical in a dry, cool, and well-ventilated place.[2]

    • Remove PPE in the correct order to avoid contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Response and First Aid

In the event of an exposure or spill, immediate action is crucial. The following diagram outlines the emergency procedures.

cluster_spill Spill Response cluster_exposure Personal Exposure spill1 Evacuate the immediate area if necessary spill2 Alert colleagues and supervisor spill1->spill2 spill3 Wear appropriate PPE for cleanup spill2->spill3 spill4 Contain the spill with absorbent material spill3->spill4 spill5 Collect waste into a sealed container for disposal spill4->spill5 expo1 Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. expo2 Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. expo3 Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. expo4 Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. start Emergency start->spill1 start->expo1 start->expo2 start->expo3 start->expo4

Emergency Response Protocol
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all unused material, contaminated PPE, and cleaning materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][2][4]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

    • Do not dispose of this chemical down the drain or in regular trash.[4]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。